Pumosetrag
Description
Pumosetrag has been used in trials studying Gastroesophageal Reflux Disease.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in human
Structure
3D Structure
Properties
Key on ui mechanism of action |
DDP733 is an agonist of 5-HT3 receptors, a specific sub-type of serotonin receptor. Serotonin, a neurotransmitter, is believed to play an important role in the regulation of gastrointestinal motility. |
|---|---|
CAS No. |
153062-94-3 |
Molecular Formula |
C15H17N3O2S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H17N3O2S/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20)/t12-/m0/s1 |
InChI Key |
AFUWQWYPPZFWCO-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4 |
Other CAS No. |
1055328-70-5 153062-94-3 |
Synonyms |
(R)-N-(3-quinuclidinyl)-7-oxo-dihydrothieno(3,2b)pyridine-6-carboxamide hydrochloride DPP-733 MKC-733 Pumosetrag |
Origin of Product |
United States |
Foundational & Exploratory
Pumosetrag's Mechanism of Action in Gastrointestinal Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pumosetrag (also known as MKC-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor, investigated for its prokinetic effects in the gastrointestinal (GI) tract. This technical guide provides an in-depth overview of the core mechanism of action of this compound in modulating GI motility. It details the molecular interactions, downstream signaling pathways, and the resulting physiological effects on the gut, supported by available preclinical and clinical data. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.
Introduction: The Role of 5-HT3 Receptors in GI Motility
The serotonin 5-HT3 receptor is a ligand-gated ion channel predominantly expressed on neurons of the central and peripheral nervous systems, including the enteric nervous system (ENS) which governs GI function.[1] In the gut, activation of 5-HT3 receptors on enteric neurons by serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating intestinal motility, secretion, and sensation.[2][3] this compound, as a partial agonist, modulates these receptors to enhance propulsive activity in the GI tract.
Molecular Pharmacology of this compound
This compound's primary mechanism of action is its interaction with the 5-HT3 receptor. As a partial agonist, it binds to the receptor and elicits a submaximal response compared to the full endogenous agonist, serotonin. This property is crucial as it is expected to provide a therapeutic effect on motility while potentially mitigating some of the adverse effects associated with full 5-HT3 receptor activation.
Receptor Binding and Functional Activity
While specific binding affinity (Ki), potency (EC50), and intrinsic activity values for this compound are not consistently reported across publicly available literature, preclinical studies have characterized its functional effects in various animal models.
Table 1: Preclinical Efficacy of this compound in In Vitro Models
| Species | Tissue | Observed Effect | Efficacy Compared to 5-HT | Potency Compared to 5-HT | Citation |
| Rat | Jejunum, Ileum, Distal Colon | Contraction | Lower | - | [4] |
| Rat | Proximal Colon | Contraction | Similar | Similar | [4] |
| Guinea Pig | All intestinal regions | Contraction | Greater | Greater | |
| Mouse | All intestinal regions | Little to no response | - | - |
Note: Specific quantitative values for EC50 and intrinsic activity were not found in the reviewed literature.
Downstream Signaling Pathway
Activation of the 5-HT3 receptor by this compound initiates a cascade of intracellular events within enteric neurons, ultimately leading to an increase in GI motility. The 5-HT3 receptor is a non-selective cation channel; its activation leads to the influx of Na+ and Ca2+ ions, causing depolarization of the neuronal membrane.
Physiological Effects on GI Motility
This compound has demonstrated prokinetic effects throughout the GI tract in both preclinical and clinical settings.
Preclinical In Vivo Effects
In animal models, this compound has been shown to stimulate colonic propulsion. Preclinical studies revealed that this compound dose-dependently restores colonic propulsion in mice with clonidine-induced constipation. Furthermore, it is suggested to enhance water secretion in the GI tract by increasing the transport of ions across the gut wall, which may contribute to accelerated GI transit.
Clinical Effects in Humans
Clinical studies have provided quantitative data on the effects of this compound on human GI motility.
Table 2: Effects of this compound on GI Motility in Healthy Volunteers
| Parameter | Dosage | Effect | Magnitude of Change | p-value | Citation |
| Migrating Motor Complexes (Antrum & Duodenum) | 4 mg | Increased | - | < 0.001 | |
| Liquid Gastric Emptying | 4 mg | Delayed | - | 0.005 | |
| Small Intestinal Transit | 4 mg | Accelerated | - | 0.038 |
Table 3: Effects of this compound on Bowel Motility in Constipated Subjects
| Parameter | Dosage | Effect | Magnitude of Change | p-value | Citation |
| Percent Elimination of Radio-opaque Markers | 0.5 mg b.i.d. | Increased | 70.4 ± 33.5% vs. 47.1 ± 36.6% (placebo) | < 0.05 | |
| Stool Frequency | 0.2 mg & 0.5 mg b.i.d. | Increased | - | < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.
In Vitro Isolated Tissue Contractility Studies
This protocol describes a general method for assessing the contractile effects of a test compound on isolated intestinal tissue.
References
An In-Depth Technical Guide to Pumosetrag: Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumosetrag is a potent and selective partial agonist of the serotonin 5-HT3 receptor, investigated for its therapeutic potential in gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, a proposed synthetic route, and its mechanism of action through the 5-HT3 receptor signaling pathway. While specific proprietary synthesis protocols are not publicly available, this document outlines a plausible synthetic strategy based on established chemical principles and literature precedents for analogous compounds.
Chemical Structure and Properties
This compound, with the IUPAC name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide, is a complex heterocyclic molecule.[3] Its structure features a thieno[3,2-b]pyridine core linked via an amide bond to a chiral quinuclidine moiety. The hydrochloride salt is the common form used in research and development.[4]
| Property | Value | Source |
| IUPAC Name | N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide | [3] |
| Synonyms | MKC-733, DDP-733 | |
| CAS Number | 194093-42-0 (for Hydrochloride) | |
| Molecular Formula | C₁₅H₁₈ClN₃O₂S (Hydrochloride) | |
| Molecular Weight | 339.84 g/mol (Hydrochloride) | |
| SMILES | O=C(C1=CNC(C=CS2)=C2C1=O)N[C@H]3CN4CCC3CC4.[H]Cl | |
| Topological Polar Surface Area (TPSA) | 65.2 Ų | |
| logP | 1.8354 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 2 |
Proposed Synthesis of this compound
A definitive, publicly disclosed synthesis of this compound is not available in the scientific literature. However, a plausible retro-synthetic analysis suggests a convergent approach. The key disconnection is at the amide bond, leading to two primary precursors: 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid and (3R)-1-azabicyclo[2.2.2]octan-3-amine .
Caption: Proposed Retrosynthetic Pathway for this compound.
Synthesis of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid (Precursor A)
The synthesis of the thieno[3,2-b]pyridine core can be achieved through various established methods in heterocyclic chemistry. One common approach involves the construction of the pyridine ring onto a pre-existing thiophene derivative.
Hypothetical Experimental Protocol:
A potential route could involve the condensation of a 3-aminothiophene-2-carboxylate derivative with a suitable three-carbon component, followed by cyclization and subsequent functional group manipulations to introduce the carboxylic acid at the 6-position and the oxo group at the 7-position. Synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions to build the core structure.
Synthesis of (3R)-1-azabicyclo[2.2.2]octan-3-amine (Precursor B)
The chiral quinuclidine moiety is a common pharmacophore. Its synthesis often starts from piperidine derivatives.
Hypothetical Experimental Protocol:
-
Dieckmann Condensation: A suitably substituted N-protected piperidine derivative with ester functionalities at the 4-position and on the nitrogen substituent can undergo an intramolecular Dieckmann condensation to form the bicyclic keto-ester.
-
Decarboxylation and Reduction: Subsequent decarboxylation and reduction of the ketone would yield the corresponding alcohol.
-
Introduction of the Amine: The hydroxyl group can be converted to a leaving group and displaced with an azide, followed by reduction to the amine. Alternatively, a Mitsunobu reaction with a protected amine equivalent could be employed.
-
Chiral Resolution: The racemic amine can be resolved using chiral acids to isolate the desired (3R)-enantiomer. Asymmetric synthesis strategies, for instance, using a chiral auxiliary during the construction of the bicyclic system, could also be employed to directly obtain the enantiomerically pure product.
Final Amide Coupling
The final step in the proposed synthesis is the formation of the amide bond between the carboxylic acid of the thieno[3,2-b]pyridine core and the amine of the quinuclidine moiety.
Hypothetical Experimental Protocol:
Standard peptide coupling reagents can be utilized for this transformation. A common method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. Careful control of the reaction conditions is necessary to avoid racemization of the chiral center on the quinuclidine ring.
Signaling Pathway of this compound
This compound is a partial agonist of the 5-HT3 receptor. Unlike other serotonin receptors which are G-protein coupled receptors, the 5-HT3 receptor is a ligand-gated ion channel. Its activation leads to a rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺, resulting in neuronal depolarization.
In the context of the gastrointestinal tract, 5-HT3 receptors are located on enteric neurons. The binding of this compound to these receptors is thought to modulate neuronal excitability, leading to an increase in gastrointestinal motility and secretion. This prokinetic effect is beneficial in conditions like IBS-C.
References
Pumosetrag Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag, also known as MKC-733, is a potent and selective partial agonist of the serotonin 5-HT3 receptor. It has been investigated for its therapeutic potential in gastrointestinal disorders, including irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). As a partial agonist, this compound exhibits a dual mechanism of action: it can stimulate 5-HT3 receptors to a submaximal level, while also competitively inhibiting the binding of the full agonist serotonin. This modulation of the 5-HT3 receptor, a ligand-gated ion channel extensively distributed in the central and peripheral nervous systems, is key to its prokinetic effects.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing upon available data for this compound and closely related analogs. Due to the limited public availability of a comprehensive SAR dataset for a series of this compound analogs, this guide will focus on the key structural features known to be critical for 5-HT3 receptor interaction, supported by a detailed, representative experimental protocol for assessing receptor binding affinity.
Core Structure of this compound
This compound is a derivative of a quinuclidinyl benzimidazolone. The core structure consists of a rigid bicyclic quinuclidine moiety linked via an amide bond to a benzimidazolone scaffold.
Inferred Structure-Activity Relationship of this compound
While a specific quantitative SAR table for a series of this compound analogs is not publicly available, the SAR can be inferred from studies on related quinuclidine and benzimidazolone derivatives acting as 5-HT3 receptor ligands.
Key Pharmacophoric Features:
-
Basic Nitrogen: The nitrogen atom of the quinuclidine ring is a crucial feature for high-affinity binding to the 5-HT3 receptor. It is understood to be protonated at physiological pH and forms a key ionic interaction with an acidic residue in the receptor's binding pocket.
-
Carbonyl Group: The carbonyl group of the amide linker is believed to act as a hydrogen bond acceptor, forming an important interaction with the receptor that contributes to binding affinity.
-
Aromatic Moiety: The benzimidazolone ring system serves as the aromatic component of the pharmacophore. This region of the molecule is involved in van der Waals and potentially pi-stacking interactions with aromatic residues within the 5-HT3 receptor binding site. Substitutions on this ring system can significantly influence affinity and selectivity.
Inferred SAR based on Analog Studies:
-
Quinuclidine Moiety: The rigid structure of the quinuclidine ring is thought to properly orient the basic nitrogen for optimal interaction with the receptor. Modifications to this ring system, such as altering the ring size or substitution pattern, would likely have a significant impact on binding affinity.
-
Amide Linker: The length and nature of the linker between the quinuclidine and aromatic moieties are critical. An amide bond is a common feature in many high-affinity 5-HT3 receptor ligands. Replacing the amide with other functional groups, such as an ester or an ether, would be expected to alter the binding affinity.
-
Benzimidazolone Scaffold: Modifications to the benzimidazolone ring, such as the introduction of substituents or its replacement with other aromatic or heteroaromatic systems (e.g., indoles, quinolines), would likely modulate the affinity and selectivity for the 5-HT3 receptor. For instance, electron-withdrawing or electron-donating groups on the aromatic ring could influence the electronic properties and steric bulk, thereby affecting the interaction with the receptor.
Quantitative Data
A comprehensive search of the scientific literature and patent databases did not yield a specific set of quantitative data (e.g., Ki, IC50, or EC50 values) for a series of structurally related this compound analogs that would allow for the creation of a detailed SAR table. Research in this area has been conducted by pharmaceutical companies, and such detailed data often remains proprietary.
Experimental Protocols
The following is a detailed, representative protocol for a 5-HT3 receptor binding assay, based on commonly used methods in the field. This type of assay is fundamental for determining the binding affinity of compounds like this compound and its analogs.
Assay Type: In vitro competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT3 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably transfected with the human 5-HT3A receptor.
-
Radioligand: [³H]Granisetron (a high-affinity 5-HT3 receptor antagonist).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Wash Buffer: Cold 50 mM HEPES, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 receptor antagonist, such as tropisetron or unlabeled granisetron.
-
Test Compounds: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human 5-HT3A receptor.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 50-100 µg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]Granisetron (at a concentration near its Kd, typically ~1 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding control, 50 µL of [³H]Granisetron, and 100 µL of the membrane suspension.
-
Competitive Binding Wells: Add 50 µL of each dilution of the test compound, 50 µL of [³H]Granisetron, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials and add a suitable liquid scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of a competitor).
-
For the competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
The Discovery and Development of Pumosetrag: A 5-HT3 Partial Agonist for Gastrointestinal Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pumosetrag (also known as MKC-733 and DDP-733) is a potent and selective partial agonist of the serotonin type 3 (5-HT3) receptor that has been investigated for the treatment of gastrointestinal (GI) disorders, primarily irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). As a partial agonist, this compound was designed to modulate the activity of the 5-HT3 receptor, which is a key regulator of GI motility and sensation, without causing the complete blockade associated with 5-HT3 antagonists, thereby aiming for a more normalized physiological effect. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its pharmacological properties, experimental methodologies, and clinical findings.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter in the gut, influencing motility, secretion, and sensation. The 5-HT3 receptor, a ligand-gated ion channel, plays a significant role in these processes. While 5-HT3 receptor antagonists have been successful in treating conditions like chemotherapy-induced nausea and diarrhea-predominant IBS, they can lead to significant constipation. This has driven the exploration of 5-HT3 receptor partial agonists as a therapeutic strategy to enhance GI motility without overstimulation. This compound emerged from these efforts as a promising candidate for treating constipation-related GI disorders. Developed by Mitsubishi Pharma Corp and later licensed to Dynogen Pharmaceuticals Inc., this compound has been the subject of several preclinical and clinical investigations.[1]
Chemical Profile and Synthesis
This compound is a thienopyridine derivative.[1] Its chemical structure is N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide.
Chemical Structure:
-
Molecular Formula: C₁₅H₁₇N₃O₂S
-
Molecular Weight: 303.38 g/mol
While the specific, detailed industrial synthesis protocol for this compound is proprietary, the general synthesis of related thienopyridine compounds often involves multi-step processes. These typically include the construction of the core thieno[3,2-b]pyridine ring system, followed by the amidation with (3R)-3-aminoquinuclidine.
Mechanism of Action and Signaling Pathway
This compound is a partial agonist of the 5-HT3 receptor. The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[2] Upon binding of an agonist, the receptor's ion channel opens, allowing for the rapid influx of cations, primarily Na⁺ and Ca²⁺, which leads to neuronal depolarization.[2][3]
As a partial agonist, this compound binds to the 5-HT3 receptor but elicits a submaximal response compared to the endogenous full agonist, serotonin. This modulation of receptor activity is thought to normalize bowel function without causing the excessive stimulation that can lead to adverse effects like nausea and pain, which can be associated with full 5-HT3 agonists.
Below is a diagram illustrating the signaling pathway of the 5-HT3 receptor and the differential effects of a full agonist versus a partial agonist like this compound.
Preclinical Development
In Vitro Studies
Quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at the 5-HT3 receptor are not extensively available in publicly accessible literature, likely due to the proprietary nature of early drug development data. However, preclinical reports consistently describe it as a selective 5-HT3 partial agonist.
In Vivo Studies
Preclinical studies in various animal models demonstrated the prokinetic effects of this compound.
Table 1: Summary of Preclinical In Vivo Findings
| Species | Model | Key Findings | Reference |
| Mouse, Rat, Guinea Pig | Isolated colonic smooth muscle strips | Stimulated spontaneous contractility in a dose-dependent manner. | |
| Mouse | Clonidine-induced constipation | Dose-dependently restored colonic propulsion. | |
| General | Gut wall ion transport | Increased ion transport, suggesting enhanced water secretion into the GI tract. |
Experimental Protocols
Clonidine-Induced Constipation Model in Mice (General Protocol)
While the specific protocol used for this compound is not detailed in the available literature, a general methodology for this model is as follows:
-
Animals: Male mice are typically used.
-
Induction of Constipation: Constipation is induced by the administration of clonidine, an α2-adrenergic agonist that inhibits GI motility.
-
Drug Administration: this compound or a vehicle control is administered orally or via another relevant route at various doses.
-
Measurement of Colonic Transit: A non-absorbable marker (e.g., charcoal meal or a bead) is administered orally. After a set period, the animals are euthanized, and the distance traveled by the marker through the colon is measured.
-
Data Analysis: The percentage of the colon traversed by the marker is calculated and compared between the this compound-treated and control groups.
Clinical Development
This compound has been evaluated in Phase I and Phase II clinical trials for both GERD and IBS-C.
Gastroesophageal Reflux Disease (GERD)
A randomized, double-blind, placebo-controlled study assessed the pharmacodynamic effects of this compound in patients with GERD.
Table 2: Key Results of this compound in GERD
| Parameter | Placebo | This compound 0.2 mg | This compound 0.5 mg | This compound 0.8 mg | p-value |
| Number of Acid Reflux Episodes | 13.3 ± 1.1 | 10.8 ± 1.1 | 9.5 ± 1.1 | 9.9 ± 1.1 | < 0.05 |
| Percentage of Time with pH < 4 | 16% | - | 10% | 10% | < 0.05 |
Data are presented as mean ± standard error where applicable.
The study concluded that this compound significantly reduced the number of acid reflux events and the percentage of time esophageal pH was below 4, although it did not significantly alter lower esophageal sphincter pressure or provide symptomatic improvement over the one-week treatment period.
Experimental Protocol for the GERD Trial
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: 223 patients with GERD who experienced heartburn and/or regurgitation after a refluxogenic meal.
-
Intervention: this compound (0.2 mg, 0.5 mg, or 0.8 mg) or placebo administered for 7 days.
-
Assessments: Before and after the treatment period, patients underwent esophageal manometry, multichannel intraluminal impedance, and pH monitoring after consuming a standard refluxogenic meal.
Irritable Bowel Syndrome with Constipation (IBS-C)
This compound was also evaluated in a Phase II proof-of-concept trial in patients with IBS-C.
Table 3: Key Results of this compound in IBS-C
| Treatment Group | Overall Clinical Response Rate |
| Placebo | 15% |
| This compound (1.4 mg t.i.d.) | 54% |
This difference in response rate was reported to be statistically significant. The drug was also reported to be well-tolerated. A subsequent Phase IIb trial was initiated to further assess the efficacy and safety in female patients with IBS-C, using the Overall Subject Global Assessment (OSGA) of relief of IBS symptoms as a primary endpoint.
Experimental Protocol for the Phase II IBS-C Trial (General Outline)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Patient Population: 91 patients with IBS-C.
-
Intervention: this compound hydrochloride (1.4 mg t.i.d.) or placebo.
-
Primary Endpoint: Overall clinical response rate (specific definition not publicly detailed).
Conclusion
This compound represents a targeted approach to the treatment of GI disorders characterized by constipation, leveraging the mechanism of partial agonism at the 5-HT3 receptor. Preclinical studies demonstrated its prokinetic effects, and Phase II clinical trials showed promise in reducing acid reflux in GERD and improving clinical outcomes in IBS-C. Despite these findings, the development of this compound appears to have been discontinued, and it has not been approved for clinical use. The information available provides a valuable case study in the development of 5-HT3 receptor modulators for GI disorders and highlights the potential of partial agonism as a therapeutic strategy. Further research into compounds with this mechanism of action may yet yield new treatments for these common and often debilitating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pumosetrag: A Technical Guide for Gastrointestinal Hypomotility Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pumosetrag (formerly known as MKC-733 or DDP-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor, investigated for its therapeutic potential in gastrointestinal (GI) hypomotility disorders, primarily irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, pharmacokinetic profile, and efficacy in modulating GI function. The document includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to support further research and development in this area.
Introduction
Gastrointestinal hypomotility disorders, including IBS-C and gastroparesis, are characterized by delayed transit of luminal contents, leading to symptoms such as bloating, abdominal pain, and constipation. The serotonin 5-HT3 receptor, a ligand-gated ion channel, is a key regulator of GI motility and sensation. While 5-HT3 receptor antagonists are established treatments for nausea and diarrhea-predominant IBS, partial agonists like this compound represent a therapeutic strategy to enhance GI transit and alleviate symptoms of constipation. This compound was developed by Mitsubishi Pharma Corp. and licensed to Dynogen Pharmaceuticals Inc. for the potential treatment of IBS-C and nocturnal GERD.[1][2][3]
Mechanism of Action
This compound functions as a partial agonist at the 5-HT3 receptor. This mechanism is crucial as full agonists can be associated with side effects like nausea and vomiting. As a partial agonist, this compound is expected to modulate receptor activity to a degree that promotes motility without overstimulating the receptor, which could lead to adverse effects.[3] Preclinical studies have demonstrated that this compound stimulates spontaneous contractility of isolated colonic smooth muscle strips from various species, an effect that is mediated through 5-HT3 receptors.[3] Furthermore, it has been shown to increase ion transport across the gut wall, suggesting a potential to enhance water secretion into the GI tract, which could contribute to accelerated GI transit.
Signaling Pathway
The binding of this compound to the 5-HT3 receptor is believed to induce a conformational change in the receptor, leading to the opening of its intrinsic cation channel. This allows for the influx of sodium and calcium ions, resulting in depolarization of enteric neurons. This neuronal activation, in turn, is thought to modulate the release of other neurotransmitters that coordinate peristalsis and secretion in the gut.
Caption: Proposed signaling pathway of this compound at the 5-HT3 receptor.
Preclinical Pharmacology
In vivo studies in mice have shown that this compound can dose-dependently restore colonic propulsion in models of slowed transit. These preclinical findings provided the foundational evidence for its prokinetic potential and rationale for clinical investigation in constipation-related disorders.
Clinical Development
This compound has been evaluated in several clinical trials for both IBS-C and GERD.
Irritable Bowel Syndrome with Constipation (IBS-C)
A Phase 2 proof-of-concept trial for this compound in IBS-C was initiated in September 2005, with positive results reported in February 2007. Subsequently, a Phase 2b trial was initiated to further assess its efficacy and safety in this patient population.
Table 1: Summary of this compound Phase 2a Clinical Trial in IBS-C
| Parameter | Value | Reference |
| Trial Design | Randomized, double-blind, placebo-controlled, parallel-group | BioWorld |
| Patient Population | 91 patients with IBS-c | BioWorld |
| Treatment Arms | This compound (1.4 mg t.i.d.), Placebo | BioWorld |
| Primary Endpoint | Overall clinical response rate | BioWorld |
| Efficacy Results | ||
| this compound (1.4 mg t.i.d.) | 54% responder rate | BioWorld |
| Placebo | 15% responder rate | BioWorld |
| Statistical Significance | Statistically significant difference (p-value not reported) | BioWorld |
| Safety | Well tolerated | BioWorld |
Gastroesophageal Reflux Disease (GERD)
A Phase 1b trial in nocturnal GERD was initiated in September 2006. While the primary focus of this guide is on hypomotility, the effects of this compound on upper GI function are also relevant. In healthy male volunteers, oral administration of this compound (0.2, 1, and 4 mg) was shown to delay liquid gastric emptying and accelerate small intestinal transit. The 4 mg dose also increased the number of migrating motor complexes in the antrum and duodenum.
An exploratory study in subjects with constipation demonstrated that multiple doses of 0.5 mg this compound improved bowel motility. Specifically, in a subgroup with low bowel motility, both the geometric mean and percent elimination of radio-opaque markers increased significantly compared to placebo. Stool frequency also increased after the first week of treatment.
Table 2: Effects of this compound on Bowel Motility in Constipated Subjects
| Parameter | Placebo | This compound (0.5 mg b.i.d.) | p-value | Reference |
| Percent Elimination (Whole Group) | 47.1 ± 36.6% | 70.4 ± 33.5% | < 0.05 | PubMed |
| Geometric Mean (Low Motility Group) | 5.9 ± 0.5 | 7.1 ± 0.9 | < 0.05 | PubMed |
| Percent Elimination (Low Motility Group) | 13.3 ± 19.4% | 60.0 ± 35.8% | < 0.05 | PubMed |
| Stool Frequency | - | Increased vs. Placebo | < 0.05 | PubMed |
Pharmacokinetics
Detailed human pharmacokinetic data for this compound is not widely available in the public domain.
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are not available in the published literature. However, based on standard pharmacological methods, the following outlines the likely methodologies employed.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This assay would be performed to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Caption: Workflow for a 5-HT3 receptor radioligand binding assay.
Methodology Outline:
-
Tissue/Cell Preparation: Homogenize tissues or cells known to express 5-HT3 receptors (e.g., NG108-15 cells, brain cortex) in a suitable buffer. Centrifuge to pellet the membranes and resuspend.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation with a fixed concentration of a high-affinity 5-HT3 radioligand (e.g., [3H]granisetron) and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Contractility Assay
This ex vivo assay would be used to assess the functional activity of this compound on intestinal smooth muscle.
Caption: Workflow for an isolated guinea pig ileum contractility assay.
Methodology Outline:
-
Tissue Dissection: Humanely euthanize a guinea pig and dissect a segment of the distal ileum.
-
Tissue Mounting: Mount the ileal segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Apply a resting tension to the tissue and allow it to equilibrate for a specified period, with regular washes.
-
Drug Addition: Add this compound to the organ bath in a cumulative concentration-dependent manner.
-
Response Measurement: Record the isometric contractions of the tissue using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Express the contractile responses as a percentage of the maximum response to a standard agonist (e.g., acetylcholine or a high potassium solution). Plot the response against the logarithm of the this compound concentration to determine the EC50 and maximum effect (Emax).
In Vivo Gastrointestinal Transit (Charcoal Meal) Assay
This in vivo assay would be used to evaluate the effect of this compound on the rate of transit through the small intestine in a rodent model.
Caption: Workflow for a charcoal meal gastrointestinal transit assay.
Methodology Outline:
-
Animal Preparation: Fast mice overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle control orally at a defined time before the charcoal meal.
-
Charcoal Meal Administration: Administer a non-absorbable marker, such as a suspension of charcoal in a viscous vehicle (e.g., gum acacia), orally.
-
Transit Time: After a predetermined time, humanely euthanize the mice.
-
Measurement: Excise the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the intestine and the distance traveled by the leading edge of the charcoal meal.
-
Data Analysis: Express the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed. Compare the transit in this compound-treated animals to that in vehicle-treated controls.
Conclusion
This compound, a 5-HT3 partial agonist, has demonstrated prokinetic effects in both preclinical and clinical settings, supporting its potential as a therapeutic agent for gastrointestinal hypomotility disorders such as IBS-C. The available clinical data from a Phase 2a trial in IBS-C is promising, showing a statistically significant improvement in the overall clinical response rate compared to placebo. While the development of this compound appears to have stalled, the data gathered provides valuable insights into the therapeutic utility of 5-HT3 partial agonism for constipation-related GI disorders. Further research, potentially with analogues or in different patient populations, may build upon the foundation established by the this compound development program. This technical guide serves as a repository of the available scientific information on this compound to aid researchers and drug development professionals in the field of gastroenterology.
References
Methodological & Application
Application Notes and Protocols for Pumosetrag Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag is a partial agonist of the serotonin 5-HT3 receptor, developed for the potential treatment of gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] As a 5-HT3 receptor partial agonist, this compound modulates gastrointestinal motility, making it a subject of interest for drug development professionals.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds targeting the 5-HT3 receptor.
The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This document outlines two key in vitro assays: a functional cell-based calcium flux assay using a recombinant cell line and an ex vivo contractility assay using isolated intestinal tissue.
Data Presentation
The following tables summarize the expected quantitative data from the described assays. The values for this compound are illustrative and should be determined experimentally.
Table 1: In Vitro Functional Potency of 5-HT3 Receptor Agonists in a Calcium Flux Assay
| Compound | Cell Line | EC50 (nM) | Maximum Response (% of Serotonin) |
| Serotonin (Full Agonist) | HEK293 expressing human 5-HT3A | 100 | 100% |
| This compound | HEK293 expressing human 5-HT3A | [To Be Determined] | [To Be Determined] |
| m-Chlorophenylbiguanide (m-CPBG) | HEK293 expressing human 5-HT3A | 50 | 100% |
Table 2: Ex Vivo Contractility of Guinea Pig Colon in Response to 5-HT3 Receptor Agonists
| Compound | Tissue | EC50 for Contraction (µM) | Maximum Contraction (% of KCl-induced) |
| Serotonin | Guinea Pig Colon | 1 | 100% |
| This compound | Guinea Pig Colon | [To Be Determined] | [To Be Determined] |
Signaling Pathway
Activation of the 5-HT3 receptor by an agonist like this compound initiates a rapid influx of cations, leading to depolarization of the cell membrane. The influx of calcium ions acts as a second messenger, triggering downstream signaling cascades.
References
Pumosetrag in Rodent Models of Gastroparesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag (formerly known as DDP-733 or MKC-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor with prokinetic properties. While clinical development has primarily focused on irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD), its mechanism of action suggests potential therapeutic utility in disorders of upper gastrointestinal motility, such as gastroparesis. Gastroparesis, characterized by delayed gastric emptying in the absence of mechanical obstruction, presents a significant clinical challenge. Rodent models are crucial for the preclinical evaluation of novel prokinetic agents like this compound.
These application notes provide a summary of the available preclinical data and detailed protocols for evaluating this compound in rodent models relevant to gastroparesis research. It is important to note that, to date, no direct studies have been published assessing the efficacy of this compound specifically in a rodent model of gastroparesis. The dosage information provided is extrapolated from studies on colonic motility in mice, which represents the most relevant available preclinical data.
Quantitative Data Summary
As no direct studies on this compound in rodent gastroparesis models are available, the following table summarizes the reported effective doses in a relevant in vivo model of dysmotility.
Table 1: this compound Dosage in a Murine Model of Impaired Gastrointestinal Motility
| Animal Model | Species | Drug Administration | Dosage Range | Observed Effect |
| Clonidine-induced delayed colonic transit | Mouse | Not specified | Dose-dependent | Restoration of colonic propulsion |
Note: The specific dosages from the clonidine-induced transit study were not available in the public domain. Researchers should consider a dose-ranging study to determine the optimal dose for gastric emptying effects.
Experimental Protocols
Rodent Model of Diabetic Gastroparesis (Streptozotocin-Induced)
This protocol describes the induction of Type 1 diabetes in rats, a common method for creating a model of diabetic gastroparesis.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Blood glucose monitoring system
-
Insulin (optional, for animal welfare)
-
Standard rat chow and water
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Fasting: Fast the rats for 6-8 hours before STZ injection, with free access to water[1].
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to a final concentration of 65 mg/mL. Protect the solution from light.
-
STZ Injection: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 65 mg/kg body weight[2]. Control animals should receive an equivalent volume of citrate buffer.
-
Hyperglycemia Confirmation: Monitor blood glucose levels from tail vein blood samples 48-72 hours after STZ injection. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Model Development: Gastroparesis typically develops over several weeks. It is recommended to assess gastric emptying 4-8 weeks after the confirmation of diabetes.
-
Animal Monitoring: Monitor the animals' health daily. Provide supportive care as needed, which may include supplemental hydration or low-dose, long-acting insulin to manage severe hyperglycemia and prevent excessive weight loss, while still maintaining a diabetic state.
Measurement of Gastric Emptying (Phenol Red Meal Assay)
This protocol details a common and reliable method for assessing gastric emptying in rodents.
Materials:
-
Test Meal: 1.5% methylcellulose in water containing 0.5 mg/mL phenol red.
-
This compound solution (or vehicle for control)
-
0.1 N NaOH
-
Protein precipitation reagent (e.g., 20% trichloroacetic acid)
-
Spectrophotometer
-
Stomach tube for gavage
-
Surgical instruments for dissection
Procedure:
-
Fasting: Fast the animals (e.g., diabetic and control rats) for 12-24 hours overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, i.p.) at a predetermined time before the test meal (e.g., 30-60 minutes).
-
Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage[3]. Record the exact time of administration.
-
Euthanasia and Stomach Removal: At a specific time point after the meal (e.g., 20 or 30 minutes), euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage. Carefully dissect the stomach and remove it.
-
Phenol Red Extraction:
-
Place the entire stomach in a tube with a known volume of 0.1 N NaOH (e.g., 10 mL) and homogenize.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Take an aliquot of the supernatant and add a protein precipitating agent.
-
Centrifuge the mixture.
-
Add an aliquot of the resulting supernatant to 0.1 N NaOH to develop the color.
-
-
Spectrophotometry: Measure the absorbance of the final solution at 560 nm.
-
Calculation of Gastric Emptying:
-
To determine the total amount of phenol red administered, a separate group of animals is sacrificed immediately after gavage, and the phenol red is extracted from their stomachs.
-
Gastric emptying (%) is calculated as:
-
Signaling Pathways and Experimental Workflow
Caption: this compound's 5-HT3 receptor partial agonism.
Caption: Workflow for evaluating this compound in a rodent model of gastroparesis.
References
Application Notes and Protocols for Pumosetrag in Functional Dyspepsia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functional dyspepsia (FD) is a prevalent and often debilitating functional gastrointestinal disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any identifiable organic cause. The pathophysiology of FD is complex and multifactorial, involving delayed gastric emptying, impaired gastric accommodation to a meal, visceral hypersensitivity, and altered gut-brain interactions. Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter in the enteric nervous system, plays a crucial role in regulating gastrointestinal motility and sensation.
Pumosetrag (DDP733) is a potent and selective partial agonist of the 5-HT3 receptor. While 5-HT3 receptor antagonists are established antiemetics, partial agonists like this compound are being investigated for their potential prokinetic effects. By attenuating the full effects of serotonin at the 5-HT3 receptor, partial agonists may help normalize gut function without causing the significant constipation associated with full antagonists[1]. Preclinical studies have shown that this compound stimulates colonic contractility and propulsion in animal models[2]. Although primarily investigated for irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD), its mechanism of action suggests therapeutic potential in functional dyspepsia, particularly in patients with delayed gastric emptying.
These application notes provide a comprehensive overview of the methodologies and protocols for investigating the efficacy and mechanism of action of this compound in preclinical and clinical models of functional dyspepsia.
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the 5-HT3 receptor, a ligand-gated ion channel expressed on enteric neurons, including intrinsic primary afferent neurons (IPANs) and vagal afferents. In the gastrointestinal tract, the release of serotonin from enterochromaffin cells activates these receptors.
As a partial agonist, this compound is hypothesized to modulate the activity of the 5-HT3 receptor, leading to a prokinetic effect that may be beneficial in functional dyspepsia. The binding of this compound to the 5-HT3 receptor is thought to induce a conformational change that allows for a limited influx of cations (Na+, K+, Ca2+), resulting in neuronal depolarization. This controlled stimulation may enhance acetylcholine release from myenteric neurons, thereby promoting smooth muscle contraction and accelerating gastric emptying. Unlike a full agonist, a partial agonist would not oversaturate the receptors, potentially avoiding the adverse effects of excessive stimulation.
Preclinical Research Protocols
Animal models are essential for evaluating the initial efficacy and mechanism of action of this compound in functional dyspepsia.
Iodoacetamide-Induced Gastritis Model of Functional Dyspepsia
This model mimics key features of functional dyspepsia, including delayed gastric emptying and visceral hypersensitivity[3][4][5].
Experimental Workflow:
Detailed Protocols:
-
Model Induction: Neonatal male Sprague-Dawley rats receive daily oral gavage of 0.1% iodoacetamide in 2% sucrose from postnatal day 8 to 13. Control animals receive only the 2% sucrose vehicle. The rats are then weaned and allowed to mature to adulthood (8-10 weeks).
-
Treatment: Adult rats are randomized into treatment groups: vehicle control and this compound at various doses (e.g., 0.1, 0.3, and 1.0 mg/kg). This compound or vehicle is administered daily via oral gavage for 14 days.
-
Gastric Emptying Assay:
-
Following an overnight fast, rats are gavaged with a non-nutrient, non-absorbable marker such as phenol red (0.5 mg/mL in 1.5% methylcellulose).
-
After a set time (e.g., 20 minutes), animals are euthanized, and the stomach is clamped and removed.
-
The stomach contents are homogenized, and the concentration of phenol red is determined spectrophotometrically.
-
Gastric emptying is calculated as: (1 - (amount of phenol red recovered from the stomach / amount of phenol red administered)) x 100%.
-
-
Gastric Accommodation Measurement:
-
Anesthetized rats are surgically fitted with a gastric barostat balloon.
-
After a recovery period, fasting gastric volume is measured at a constant pressure (e.g., 6 mmHg).
-
A liquid nutrient meal is infused into the stomach, and the change in intragastric volume is recorded to assess accommodation.
-
-
Visceral Sensitivity Assessment:
-
Conscious rats are fitted with a gastric balloon.
-
The balloon is distended to various pressures, and the visceromotor response (abdominal muscle contractions) is quantified.
-
Clinical Research Protocols
Based on the completed Phase IIa trial of this compound in GERD, a robust clinical trial in functional dyspepsia can be designed.
Phase IIa, Randomized, Double-Blind, Placebo-Controlled Study in Functional Dyspepsia
Study Objectives:
-
Primary: To evaluate the effect of this compound on symptoms of postprandial distress syndrome (PDS) in patients with functional dyspepsia.
-
Secondary: To assess the effect of this compound on gastric emptying and accommodation, and to evaluate its safety and tolerability.
Patient Population:
-
Adults (18-65 years) meeting the Rome IV criteria for functional dyspepsia, with PDS as the predominant subtype.
-
Exclusion criteria would include organic gastrointestinal diseases, previous upper gastrointestinal surgery, and use of medications known to affect gastrointestinal motility.
Experimental Workflow:
Detailed Protocols:
-
Symptom Assessment:
-
The Nepean Dyspepsia Index (NDI) or a similar validated questionnaire can be used to assess the severity and frequency of FD symptoms at baseline and at the end of treatment.
-
Daily symptom diaries can also be employed to capture real-time symptom data.
-
-
Gastric Emptying Scintigraphy:
-
Patients consume a standardized radiolabeled meal (e.g., 99mTc-sulfur colloid mixed with eggs).
-
Scintigraphic images are acquired at multiple time points (e.g., 0, 1, 2, and 4 hours) to measure the rate of gastric emptying.
-
The percentage of the meal remaining in the stomach at each time point is calculated.
-
-
Nutrient Drink Test:
-
Following an overnight fast, patients consume a liquid nutrient meal (e.g., Ensure, 1.5 kcal/mL) at a constant rate (e.g., 30 mL/min).
-
Patients are instructed to drink until they reach maximum satiety.
-
The maximum tolerated volume is recorded.
-
Symptoms of fullness, bloating, and nausea are rated on a visual analog scale (VAS) at regular intervals during and after the test.
-
Data Presentation
All quantitative data from preclinical and clinical studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Preclinical Efficacy of this compound in a Rat Model of Functional Dyspepsia
| Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (0.3 mg/kg) | This compound (1.0 mg/kg) |
| Gastric Emptying (%) | ||||
| Gastric Accommodation (Δ mL) | ||||
| Visceromotor Response (AUC) |
Table 2: Clinical Efficacy of this compound in Patients with Functional Dyspepsia
| Parameter | Placebo | This compound (0.2 mg) | This compound (0.5 mg) | This compound (0.8 mg) |
| Change in NDI Symptom Score | ||||
| Gastric Emptying T½ (min) | ||||
| Maximum Tolerated Volume (mL) | ||||
| Post-drink Symptom Score (VAS) |
Table 3: Safety and Tolerability of this compound in a Phase IIa Clinical Trial
| Adverse Event | Placebo (n=) | This compound (0.2 mg) (n=) | This compound (0.5 mg) (n=) | This compound (0.8 mg) (n=) |
| Headache | ||||
| Nausea | ||||
| Diarrhea | ||||
| Constipation | ||||
| Dizziness |
Note: Data in tables are placeholders and should be populated with actual experimental results.
Conclusion
This compound, with its partial agonism at the 5-HT3 receptor, presents a novel therapeutic approach for functional dyspepsia. The protocols outlined in these application notes provide a framework for a comprehensive evaluation of its efficacy and mechanism of action in both preclinical and clinical settings. By focusing on key pathophysiological features of FD, such as delayed gastric emptying and impaired gastric accommodation, researchers can effectively assess the therapeutic potential of this compound for this challenging condition. Careful adherence to standardized methodologies and clear data presentation will be crucial for advancing our understanding of this compound's role in the management of functional dyspepsia.
References
- 1. Partial agonism of 5-HT3 receptors: a novel approach to the symptomatic treatment of IBS-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impaired Interoception in a Preclinical Model of Functional Dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat model of functional dyspepsia resulting from iodoacetamide-treated and tail-squeezed [zxyxhen.whuhzzs.com]
- 5. Protective Effects of Fucoidan on Iodoacetamide-Induced Functional Dyspepsia via Modulation of 5-HT Metabolism and Microbiota [mdpi.com]
Pumosetrag Clinical Trial Methodology for GERD: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial methodology for Pumosetrag in the context of Gastroesophageal Reflux Disease (GERD). The information is based on a significant Phase IIa, randomized, double-blind, placebo-controlled study designed to assess the safety, tolerability, and pharmacodynamics of multiple dose levels of this compound.
Mechanism of Action
This compound is a partial agonist of the serotonin 5-HT3 receptor. In the gastrointestinal tract, 5-HT3 receptors are ligand-gated ion channels located on enteric neurons. Activation of these receptors is involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions. As a partial agonist, this compound modulates the activity of these receptors, which is hypothesized to reduce the frequency of transient lower esophageal sphincter relaxations (TLESRs), a primary cause of GERD, without completely blocking the receptor's function.
Signaling Pathway of this compound
Caption: this compound's partial agonism on 5-HT3 receptors leads to modulated cation influx and neurotransmitter release.
Clinical Trial Design and Population
The pivotal study was a Phase IIa, randomized, double-blind, placebo-controlled clinical trial involving 223 patients diagnosed with GERD.[1][2]
| Parameter | Description |
| Study Design | Phase IIa, Randomized, Double-Blind, Placebo-Controlled |
| Number of Participants | 223 |
| Participant Profile | Patients with a history of GERD symptoms, such as heartburn and/or regurgitation, particularly after consuming a reflux-inducing meal. |
| Intervention Groups | - this compound 0.2 mg- this compound 0.5 mg- this compound 0.8 mg- Placebo |
| Treatment Duration | 7 days |
Experimental Workflow
Caption: Overview of the patient journey through the this compound clinical trial.
Experimental Protocols
Administration of Refluxogenic Meal
Prior to and following the 7-day treatment period, participants consumed a standardized refluxogenic meal to provoke GERD symptoms for assessment.[1][2] While the exact composition of the meal from the this compound trial is not publicly available, a typical high-fat, high-calorie meal used in similar studies to induce reflux includes items such as:
-
Hamburgers or other fatty meats
-
French fries
-
Chocolate
-
Carbonated beverages
-
Orange or tomato juice
The meal is standardized across all participants to ensure consistency in symptom provocation.
Esophageal Manometry and 24-Hour pH/Impedance Monitoring
This procedure was conducted before and after the treatment period to objectively measure esophageal function and reflux events.[1]
Objective: To measure lower esophageal sphincter pressure (LESP) and to quantify the frequency and duration of acid and non-acid reflux episodes.
Procedure:
-
Catheter Placement: A thin, flexible catheter with pressure and impedance/pH sensors is passed through the participant's nostril, down the esophagus, and into the stomach. The correct positioning is typically confirmed by manometry.
-
Manometry: The pressure sensors along the catheter measure the contractility of the esophageal muscles and the resting pressure of the lower esophageal sphincter.
-
24-Hour Monitoring: The catheter is left in place for 24 hours to continuously record pH levels and changes in electrical impedance.
-
pH Monitoring: Detects acidic reflux events (pH < 4).
-
Impedance Monitoring: Detects the movement of fluid (both acidic and non-acidic) from the stomach into the esophagus.
-
-
Data Collection: The catheter is connected to a portable data logger that the participant wears. Participants are instructed to maintain a diary of their symptoms, meals, and sleep periods to correlate with the recorded data.
Efficacy Endpoints and Results
The primary efficacy endpoints of the study focused on the change in the number of acid reflux episodes and the percentage of time the esophageal pH was below 4.
Quantitative Data Summary
| Treatment Group | Mean Number of Acid Reflux Episodes (± SE) | Percentage of Time with Esophageal pH < 4 |
| Placebo | 13.3 ± 1.1 | 16% |
| This compound 0.2 mg | 10.8 ± 1.1 | Not Reported |
| This compound 0.5 mg | 9.5 ± 1.1 | 10% |
| This compound 0.8 mg | 9.9 ± 1.1 | 10% |
Data sourced from Choung et al., 2014.
Key Findings:
-
This compound at all tested doses significantly reduced the number of acid reflux episodes compared to placebo (p < 0.05).
-
The 0.5 mg and 0.8 mg doses of this compound significantly decreased the percentage of time the esophageal pH was below 4 compared to placebo (p < 0.05).
-
There was no significant change observed in lower esophageal sphincter pressure (LESP) across the treatment groups.
-
Despite the reduction in reflux events, there was no significant improvement in overall GERD symptoms reported by the patients during the one-week treatment period.
Safety and Tolerability
The available literature from the Phase IIa study suggests that this compound was generally well-tolerated. However, a detailed breakdown of specific adverse events and their frequencies is not publicly available. In clinical trials of 5-HT3 receptor modulators, potential side effects can include headache, constipation, or diarrhea.
Conclusion and Future Directions
The clinical trial methodology for this compound in GERD demonstrates a robust approach to evaluating a novel therapeutic agent. The use of a standardized refluxogenic meal and objective measurements through esophageal manometry and pH/impedance monitoring provides a clear pharmacodynamic assessment. The results indicate that this compound has a measurable effect on reducing acid reflux events. However, the lack of symptomatic improvement in the short term suggests that further investigation into the optimal dosing, treatment duration, and patient population is warranted. Future studies could explore the efficacy of this compound over a longer treatment period and in patients with specific GERD phenotypes, such as those with a high frequency of non-acid reflux.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Administration of Pumosetrag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pumosetrag (also known as MKC-733) is a potent and selective partial agonist of the serotonin 5-HT3 receptor.[1] It has demonstrated prokinetic activity in the gastrointestinal (GI) tract and has been investigated for its therapeutic potential in disorders such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2] this compound's mechanism of action involves the modulation of gastrointestinal motility and secretion through its interaction with 5-HT3 receptors located on enteric neurons.[1]
These application notes provide a comprehensive overview of the administration of this compound in preclinical research settings. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the pharmacological effects of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Species | Tissue | Agonist Activity | Potency | Antagonist Blockade |
| Rat | Jejunum, Ileum, Distal Colon | Lower efficacy than 5-HT | Similar to 5-HT in proximal colon | Responses inhibited by ondansetron |
| Guinea Pig | Intestine (all regions) | Greater efficacy than 5-HT | Greater potency than 5-HT | Responses inhibited by ondansetron |
| Mouse | Intestine | Little to no response | - | - |
Table compiled from information in[3].
Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Half-life (t½) | Bioavailability | Key Findings |
| Rat | Oral | 1.6 - 4.4 hours | High | Well absorbed after oral administration. |
| Dog | Oral | 1.6 - 4.4 hours | High | Well absorbed after oral administration. |
Table compiled from information in preclinical studies mentioned in. Specific Cmax and AUC data were not available in the searched literature.
Signaling Pathway
Activation of the 5-HT3 receptor by an agonist like this compound initiates a cascade of intracellular events. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This depolarization can trigger the release of other neurotransmitters, thereby modulating neuronal signaling in the enteric nervous system and influencing gastrointestinal motility and secretion.
References
- 1. Pharmacological characterization of adrenoceptors mediating contractile and relaxant responses to noradrenaline in the longitudinal muscle of guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Pumosetrag in Combination with Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation. While proton pump inhibitors (PPIs) are the cornerstone of GERD management, a significant portion of patients experience persistent symptoms despite optimal PPI therapy. This has spurred research into adjunctive therapies that can address the underlying pathophysiology not targeted by acid suppression alone.
Pumosetrag, a selective partial agonist of the 5-HT3 receptor, has been investigated for its potential to reduce reflux events. This document provides detailed application notes and protocols for researchers studying the combination of this compound with proton pump inhibitors for the treatment of GERD.
Rationale for Combination Therapy
The combination of this compound and a proton pump inhibitor (PPI) is predicated on their complementary mechanisms of action to address both the chemical and mechanical aspects of gastroesophageal reflux disease (GERD).
-
Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole, esomeprazole, and lansoprazole, are highly effective at reducing gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] This leads to an increase in intragastric pH, reducing the acidity of the refluxate and thereby alleviating symptoms like heartburn and allowing for the healing of erosive esophagitis.[1]
-
This compound: As a partial 5-HT3 receptor agonist, this compound is designed to modulate gastrointestinal motility.[3] The 5-HT3 receptors are ligand-gated ion channels present on enteric neurons that influence gut motility and secretion.[4] By acting on these receptors, this compound may enhance gut motility, which could potentially reduce the frequency of reflux events.
The therapeutic strategy of combining a PPI with a prokinetic agent aims to provide a dual benefit: the PPI reduces the caustic nature of the refluxate, while the prokinetic agent, in this case, this compound, may decrease the number of reflux episodes. This approach is particularly relevant for patients with PPI-refractory GERD, where acid suppression alone is insufficient to control symptoms.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and PPIs are visualized below.
Quantitative Data Summary
While direct clinical trial data on the this compound-PPI combination is limited, data from a study on this compound monotherapy in GERD patients provides valuable insights into its potential efficacy.
| Parameter | Placebo | This compound (0.2 mg) | This compound (0.5 mg) | This compound (0.8 mg) |
| Number of Acid Reflux Episodes | 13.3 ± 1.1 | 10.8 ± 1.1 | 9.5 ± 1.1 | 9.9 ± 1.1 |
| Percentage of Time with pH <4 | 16% | Not Reported | 10% | 10% |
| Data from a randomized, double-blind, placebo-controlled study on this compound in GERD patients. |
Experimental Protocols
The following are detailed, hypothetical protocols for preclinical and clinical studies evaluating the combination of this compound and a PPI, based on established methodologies.
Preclinical Evaluation in a Rodent Model of GERD
This protocol outlines a study to assess the efficacy of this compound in combination with omeprazole in a rat model of reflux esophagitis.
1. Animal Model:
-
Species: Male Wistar rats (200-250g).
-
Model: Reflux esophagitis induced by surgical ligation of the pylorus and the transitional region between the forestomach and the glandular portion.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Omeprazole (20 mg/kg, oral gavage).
-
Group 3: this compound (e.g., 0.5 mg/kg, oral gavage).
-
Group 4: Omeprazole (20 mg/kg) + this compound (e.g., 0.5 mg/kg), co-administered orally.
3. Procedure:
-
Acclimatization: House rats in standard conditions for at least one week before the experiment.
-
Induction of Reflux Esophagitis: Anesthetize rats and perform the surgical ligation as described in established models.
-
Dosing: Administer the respective treatments orally once daily for 7 consecutive days, starting 24 hours after surgery.
-
Monitoring: Record body weight and observe clinical signs daily.
-
Termination: On day 8, euthanize the animals.
-
Sample Collection: Collect the esophagus and stomach. Measure the pH of the gastric contents.
-
Analysis:
-
Macroscopic Evaluation: Score the severity of esophageal lesions.
-
Histopathology: Fix esophageal tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation of inflammation, ulceration, and epithelial thickness.
-
Clinical Trial Protocol: Add-on Therapy in PPI-Refractory GERD
This protocol describes a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound as an add-on therapy in patients with GERD who have persistent symptoms despite stable PPI treatment. This design is based on a known clinical trial for this compound in this patient population.
1. Study Population:
-
Adult patients (18-65 years) with a diagnosis of GERD and persistent symptoms (e.g., heartburn, regurgitation) for at least 3 days a week, despite being on a stable dose of a PPI for at least 8 weeks.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Screening Phase (2-4 weeks): Confirm eligibility and establish baseline symptom severity while patients continue their stable PPI regimen.
-
Treatment Phase (8 weeks): Eligible patients are randomized to receive either this compound (e.g., 0.5 mg once daily) or a matching placebo, in addition to their ongoing PPI therapy.
-
Follow-up Phase (4 weeks): Monitor for any persistent effects or adverse events after discontinuation of the study drug.
3. Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the weekly frequency of GERD-related symptoms as measured by a validated patient-reported outcome questionnaire.
-
Secondary Efficacy Endpoints:
-
Proportion of patients with a 50% or greater reduction in symptom frequency.
-
Change from baseline in the number of acid and non-acid reflux events, and the percentage of time with esophageal pH < 4, as measured by 24-hour multichannel intraluminal impedance-pH monitoring.
-
Change in quality of life scores.
-
-
Safety and Tolerability: Incidence of adverse events, changes in vital signs, ECGs, and clinical laboratory tests.
Potential Pharmacokinetic Interactions
Co-administration of this compound and PPIs necessitates an evaluation of potential pharmacokinetic drug-drug interactions.
-
Metabolism: Both this compound and many PPIs are metabolized by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, omeprazole and esomeprazole are known to be metabolized by and are inhibitors of CYP2C19. The metabolic pathway of this compound should be characterized to assess the potential for competitive inhibition or induction of CYP enzymes when co-administered with a PPI. A drug-drug interaction study, such as the one conducted for SSP-002358 and omeprazole, would be necessary to determine if dose adjustments are required.
-
Absorption: PPIs increase intragastric pH, which can alter the absorption of pH-dependent drugs. The impact of elevated gastric pH on the solubility and absorption of this compound should be investigated.
Safety and Tolerability
The safety profile of the combination therapy should be carefully monitored.
-
This compound: As a 5-HT3 receptor partial agonist, potential side effects may include gastrointestinal symptoms.
-
PPIs: Long-term use of PPIs has been associated with potential adverse effects, which should be considered in the context of combination therapy.
-
Combination: The incidence and severity of adverse events in the combination therapy group should be compared to the PPI monotherapy group in clinical trials.
Conclusion
The combination of this compound and proton pump inhibitors represents a logical therapeutic strategy for patients with GERD, particularly those who are refractory to PPI monotherapy. The provided protocols offer a framework for the preclinical and clinical evaluation of this combination, focusing on both efficacy and safety. Further research is warranted to fully elucidate the clinical utility of this combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Pumosetrag Stability in Physiological Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with Pumosetrag in physiological solutions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with this compound during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | Oxidative Degradation: The thienopyridine core of this compound is susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions. | Inert Atmosphere: Prepare and handle all this compound solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen. |
| Use of Antioxidants: Add an appropriate antioxidant to your physiological buffer. Common choices for amine-containing drugs include ascorbic acid (0.02-0.1%) or propyl gallate.[1] | ||
| Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%) to sequester metal ions that can catalyze oxidation. | ||
| Precipitation or cloudiness of the this compound solution over time. | pH-Dependent Instability: this compound contains an amide bond that can be susceptible to hydrolysis at non-optimal pH values. Extreme pH levels can accelerate this degradation, potentially leading to less soluble degradation products.[2] | pH Control: Maintain the pH of your physiological solution within a stable range, ideally between pH 4 and 6, using a suitable buffer system (e.g., citrate or acetate buffer).[2] Avoid highly acidic or alkaline conditions. |
| Poor Solubility of Degradants: Degradation products may have lower solubility than the parent this compound molecule. | Solubilizing Agents: Consider the use of solubilizing excipients, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), which can form inclusion complexes with this compound and its degradation products, enhancing their stability and solubility.[3][4] | |
| Inconsistent experimental results. | Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the this compound molecule. | Light Protection: Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. |
| Inadequate Analytical Method: The analytical method used may not be stability-indicating, failing to separate this compound from its degradation products. | Method Validation: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can effectively resolve this compound from all potential degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in physiological solutions?
A1: Based on its chemical structure, which includes a thienopyridine core and an amide linkage, the primary degradation pathways for this compound are likely to be:
-
Oxidation: The thiophene ring and the nitrogen-containing heterocyclic system are susceptible to oxidation.
-
Hydrolysis: The amide bond can undergo hydrolysis, particularly in non-neutral pH conditions.
References
- 1. US20130224296A1 - Drug Formulations Using Water Soluble Antioxidants - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating nausea as a side effect of Pumosetrag
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating nausea as a side effect of Pumosetrag.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MKC-733 or DDP-733) is an orally available, selective partial agonist for the serotonin 5-HT3 receptor.[1][2] It has been investigated for its gastroprokinetic effects in treating conditions like irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][3]
Q2: Why does this compound cause nausea?
Nausea is a known side effect of 5-HT3 receptor agonists.[2] The 5-HT3 receptor is a ligand-gated ion channel involved in the vomiting reflex. When activated by serotonin or an agonist like this compound, these receptors, located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem, can stimulate the signaling pathways that lead to the sensation of nausea and the act of vomiting.
Q3: Is there clinical data on the incidence of nausea with this compound?
Q4: What is the signaling pathway involved in 5-HT3 receptor-mediated nausea?
Chemotherapeutic agents or 5-HT3 agonists can cause the release of serotonin from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract (NTS) in the brainstem. There is also a central pathway where agonists can act directly on 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and the area postrema, which in turn activate the vomiting center in the medulla oblongata.
Troubleshooting Guide: Mitigating this compound-Induced Nausea
This guide provides potential strategies to mitigate nausea observed during experiments with this compound. These are based on established mechanisms of antiemetic drugs.
Table 1: Potential Mitigation Strategies for this compound-Induced Nausea
| Strategy | Mechanism of Action | Rationale for Use with this compound | Potential Efficacy & Considerations |
| 5-HT3 Receptor Antagonists (e.g., Ondansetron, Granisetron) | Competitive antagonists of the 5-HT3 receptor. | Directly compete with this compound at the 5-HT3 receptor, thereby reducing its agonistic effects that lead to nausea. | High: Likely to be the most effective strategy. In a rat pica model, a 5-HT3 receptor antagonist (granisetron) significantly inhibited nausea-like behavior induced by a substance that activates serotonergic pathways. |
| Dopamine D2 Receptor Antagonists (e.g., Metoclopramide, Domperidone) | Block dopamine D2 receptors in the chemoreceptor trigger zone (CTZ). | The CTZ is a key area in the brainstem involved in the vomiting reflex, and its activity can be modulated by dopamine. D2 antagonists can reduce the sensitivity of the CTZ to emetic stimuli. | Moderate: May be effective, especially if there is a central component to this compound-induced nausea. In a rat pica model, a D2 antagonist (prochlorperazine) showed significant inhibition of nausea-like behavior. |
| Neurokinin-1 (NK1) Receptor Antagonists (e.g., Aprepitant, Fosaprepitant) | Block the binding of substance P to NK1 receptors in the brainstem's vomiting center. | Substance P and NK1 receptors are involved in the delayed phase of emesis and can be a downstream pathway activated by various emetic stimuli. | Moderate to Low: May be more effective for delayed nausea. NK1 antagonists are often used in combination with 5-HT3 antagonists for chemotherapy-induced nausea. A study on teriparatide-induced pica showed that an NK1 antagonist (fosaprepitant) was effective. |
Experimental Protocols
The following are detailed methodologies for key experiments to test the efficacy of antiemetic agents in mitigating this compound-induced nausea.
In Vivo Model 1: Ferret Emesis Model
The ferret is a well-established model for studying emesis as its vomiting reflex is similar to that of humans.
Objective: To assess the efficacy of a test antiemetic in reducing the number of retching and vomiting episodes induced by this compound.
Materials:
-
Male ferrets (1-1.5 kg)
-
This compound
-
Test antiemetic (e.g., Ondansetron, Metoclopramide, Aprepitant)
-
Vehicle control (e.g., saline)
-
Observation cages with video recording
Procedure:
-
Acclimatization: House ferrets individually and allow them to acclimate for at least 7 days before the experiment.
-
Fasting: Fast the ferrets for 18 hours prior to drug administration, with water available ad libitum.
-
Grouping: Randomly assign ferrets to experimental groups (e.g., Vehicle + this compound, Antiemetic + this compound).
-
Antiemetic Administration: Administer the test antiemetic or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before this compound administration (typically 30-60 minutes).
-
This compound Administration: Administer an emetogenic dose of this compound. The dose should be determined in a pilot study.
-
Observation: Place the ferrets in individual observation cages and record their behavior for a period of 4-6 hours.
-
Data Analysis: Quantify the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content). Compare the results between the different treatment groups.
In Vivo Model 2: Rat Pica Model
Rats do not vomit, but they exhibit pica (ingestion of non-nutritive substances like kaolin) in response to emetic stimuli, which is considered a model for nausea.
Objective: To evaluate the effect of a test antiemetic on this compound-induced pica in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Test antiemetic
-
Vehicle control
-
Kaolin pellets
-
Standard rat chow and water
-
Metabolic cages
Procedure:
-
Acclimatization: House rats individually in metabolic cages and allow them to acclimate for 3-5 days. Provide them with pre-weighed standard chow, water, and kaolin pellets.
-
Baseline Measurement: Measure the daily consumption of chow and kaolin for 2-3 days to establish a baseline.
-
Grouping: Randomly assign rats to experimental groups.
-
Antiemetic Administration: Administer the test antiemetic or vehicle 30-60 minutes prior to this compound.
-
This compound Administration: Administer this compound.
-
Measurement: Over the next 24-48 hours, measure the consumption of kaolin and standard chow. Also, monitor the body weight of the rats.
-
Data Analysis: A significant increase in kaolin consumption in the this compound group compared to the vehicle group indicates a pica response. Compare the kaolin intake between the antiemetic-treated group and the this compound-only group to determine the efficacy of the antiemetic.
In Vitro Model: Gut Motility Assay
This assay can be used to study the direct effects of this compound and potential antagonists on intestinal muscle contractility.
Objective: To determine if a test compound can antagonize this compound-induced changes in gut motility.
Materials:
-
Isolated segments of guinea pig or rat ileum
-
Organ bath system with physiological saline solution (e.g., Tyrode's solution)
-
Isotonic transducer and data acquisition system
-
This compound
-
Test antagonist
-
Acetylcholine (as a positive control)
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect a segment of the ileum.
-
Mounting: Mount the ileum segment in an organ bath filled with physiological saline solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 30 minutes.
-
Contraction Induction: Add this compound to the organ bath in a cumulative concentration-response manner and record the resulting muscle contractions.
-
Antagonist Testing: In a separate set of experiments, pre-incubate the tissue with the test antagonist for a defined period (e.g., 20-30 minutes) before adding this compound.
-
Data Analysis: Compare the concentration-response curves of this compound in the presence and absence of the antagonist to determine if the antagonist can inhibit this compound-induced contractions.
References
- 1. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor antagonists ameliorate emesis in the ferret evoked by neutron or proton radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pumosetrag Sustained-Release Formulations for Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and utilizing sustained-release formulations of pumosetrag in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use a sustained-release formulation?
A1: this compound is a partial agonist of the serotonin 5-HT3 receptor. Sustained-release formulations are crucial in preclinical animal studies to maintain consistent therapeutic drug concentrations over an extended period, reducing the need for frequent animal handling and dosing, which can be stressful for the animals and labor-intensive for researchers. This approach can improve the reliability of pharmacokinetic and pharmacodynamic data.
Q2: What are the key physicochemical properties of this compound to consider for formulation development?
A2: Key properties of this compound for formulation design include its molecular weight, pKa, and solubility. This information is vital for selecting appropriate polymers and excipients to control the drug release rate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
| Molecular Weight | 303.38 g/mol (free base)[1][2] | Influences diffusion rate from polymer matrices. |
| 339.84 g/mol (hydrochloride salt)[3] | The salt form may have different solubility characteristics. | |
| pKa (Strongest Acidic) | 6.64[4] | Ionization state will vary in different pH environments of the GI tract, affecting solubility and absorption. |
| pKa (Strongest Basic) | 7.45[4] | Ionization state will vary, influencing interactions with ionic polymers. |
| Water Solubility | 2.94 mg/mL | Moderate water solubility suggests that release can be controlled by both diffusion and dissolution mechanisms. |
| DMSO Solubility | 12 mg/mL | Useful for initial stock solution preparation during formulation development. |
Q3: What are the common types of sustained-release formulations suitable for animal models?
A3: For preclinical studies in rodents, common sustained-release formulations include:
-
Injectable depots: These are administered subcutaneously or intramuscularly and form a deposit from which the drug is slowly released. Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are frequently used.
-
Oral matrix tablets: The drug is dispersed within a polymer matrix that swells or erodes in the gastrointestinal tract to release the drug over time. Common polymers include HPMC (hydroxypropyl methylcellulose) and ethylcellulose.
-
Osmotic pumps: These can be implanted subcutaneously to deliver the drug at a constant rate over a long period.
Q4: What are typical pharmacokinetic parameters to consider when designing a sustained-release formulation for this compound in animal models?
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Rat Model (Illustrative Example)
| Parameter | Route | Value | Implication for Sustained Release |
| Half-life (t½) | IV | 2 hours | A short half-life necessitates a sustained-release formulation to maintain therapeutic levels. |
| Bioavailability (F%) | Oral | 30% | Moderate bioavailability suggests that an oral sustained-release formulation should be designed to optimize absorption. |
| Clearance (CL) | IV | 1.5 L/hr/kg | High clearance supports the need for a formulation that provides continuous drug input. |
| Volume of Distribution (Vd) | IV | 4 L/kg | A relatively large volume of distribution may require a higher loading dose in the formulation. |
Troubleshooting Guides
Problem 1: Inconsistent or Rapid Drug Release in vitro
| Possible Cause | Troubleshooting Step |
| Inappropriate polymer selection: The polymer may be too hydrophilic, leading to rapid hydration and drug release. | Test polymers with varying degrees of hydrophobicity (e.g., different grades of HPMC, or use of ethylcellulose). |
| Incorrect drug-to-polymer ratio: A low polymer concentration may not adequately control drug release. | Increase the polymer concentration in the formulation and re-evaluate the in vitro release profile. |
| Formulation porosity: For matrix tablets, high porosity can lead to faster solvent penetration and drug release. | Optimize tablet compression force. Higher compression can reduce porosity. |
| Dose dumping from injectable depot: The initial burst release is too high. | Modify the polymer composition (e.g., higher molecular weight PLGA) or incorporate excipients that reduce the initial burst. |
Problem 2: Poor in vivo Efficacy or Low Plasma Concentrations
| Possible Cause | Troubleshooting Step |
| Low bioavailability from the sustained-release formulation: The drug may not be adequately absorbed from the release site. | Include permeation enhancers in the formulation (for oral delivery) or ensure the injectable depot is placed in a well-perfused tissue area. |
| Incomplete drug release: The formulation may be releasing the drug too slowly or incompletely over the desired period. | Re-evaluate the in vitro release profile under different pH conditions to simulate the GI tract. Adjust the polymer composition to achieve a more complete release. |
| First-pass metabolism (for oral formulations): this compound may be extensively metabolized in the liver before reaching systemic circulation. | While difficult to alter with formulation alone, consider a parenteral sustained-release formulation to bypass first-pass metabolism. |
| Species-specific differences in drug metabolism: The chosen animal model may clear the drug more rapidly than anticipated. | Conduct a pilot pharmacokinetic study with the immediate-release form of the drug in the selected animal model to establish baseline clearance rates. |
Problem 3: Adverse Events or Local Reactions at the Injection Site
| Possible Cause | Troubleshooting Step |
| Irritation from the formulation components: The polymer, solvent, or high drug concentration may be causing local tissue irritation. | Screen for biocompatible polymers and excipients. Consider lowering the drug concentration at the injection site by increasing the depot volume (within acceptable limits for the animal species). |
| Inflammatory response to the implant/depot: The animal's immune system may be reacting to the foreign body. | Use biodegradable and biocompatible polymers. Ensure the formulation is sterile. |
| Too rapid initial drug release: A high initial burst can lead to local or systemic toxicity. | Optimize the formulation to reduce the initial burst release as described in "Problem 1". |
Experimental Protocols
Protocol 1: Preparation of an Oral Sustained-Release this compound Matrix Tablet
-
Blending: Dry blend this compound hydrochloride, a hydrophilic matrix polymer (e.g., HPMC K100M), and a filler (e.g., microcrystalline cellulose) in a V-blender for 15 minutes.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., colloidal silicon dioxide) to the blend and mix for an additional 3 minutes.
-
Compression: Compress the blend into tablets using a single-punch tablet press with appropriate tooling. The compression force should be optimized to achieve desired tablet hardness and friability.
-
In Vitro Dissolution Testing:
-
Apparatus: USP Apparatus II (Paddle).
-
Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to phosphate buffer (pH 6.8).
-
Paddle Speed: 50 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Sampling: Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours) and analyze for this compound concentration using a validated HPLC method.
-
Protocol 2: Preparation of an Injectable Sustained-Release this compound PLGA Depot
-
Polymer Solution: Dissolve PLGA (e.g., 75:25 lactide:glycolide ratio) in a biocompatible organic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Drug Suspension: Disperse micronized this compound hydrochloride in the polymer solution.
-
Sterilization: Sterilize the formulation by gamma irradiation or aseptic filtration.
-
In Vivo Administration (Rat Model):
-
Anesthetize the rat according to IACUC-approved procedures.
-
Shave the dorsal region.
-
Administer the formulation subcutaneously using a 21-gauge needle. The formulation will form a solid depot in situ as the solvent dissipates.
-
-
Pharmacokinetic Study:
-
Collect blood samples via tail vein or saphenous vein at predetermined time points (e.g., 1, 6, 24, 48, 72, 96, 120, 144, 168 hours) post-dose.
-
Process blood to obtain plasma.
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Visualizations
This compound Mechanism of Action: 5-HT3 Receptor Signaling
This compound is a partial agonist at the 5-HT3 receptor, which is a ligand-gated ion channel. Upon binding of serotonin (or an agonist like this compound), the channel opens, allowing for the influx of cations such as Na+ and Ca2+. This leads to depolarization of the neuron and propagation of a nerve impulse.
References
- 1. dc.uthsc.edu [dc.uthsc.edu]
- 2. Excipients for Sustained & Controlled Release Materials - CD Formulation [formulationbio.com]
- 3. "Development of the Sustained Release Analgesic Formulations for Rodent" by Jin Xu [dc.uthsc.edu]
- 4. Evaluation of a Sustained-Release Formulation of Buprenorphine for Analgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pumosetrag Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Pumosetrag. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this selective 5-HT3 receptor partial agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is chemically known as N-((3R)-1-azabicyclo[2.2.2]oct-3-yl)-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamide. The synthesis typically involves the preparation of the thieno[3,2-b]pyridine core, followed by amide coupling with (R)-3-aminoquinuclidine.
Synthesis of the Thieno[3,2-b]pyridine Core
Question 1: I am experiencing low yields in the initial cyclization reaction to form the thieno[3,2-b]pyridine ring system. What are the common causes?
Answer: Low yields during the formation of the thieno[3,2-b]pyridine core can often be attributed to several factors:
-
Purity of Starting Materials: Ensure that your initial precursors, such as substituted thiophenes and pyridine derivatives, are of high purity. Impurities can lead to unwanted side reactions or inhibit the desired cyclization.
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, in a Gewald reaction, the type and amount of base (e.g., morpholine, triethylamine) are crucial. Insufficient base may lead to an incomplete reaction, while an excess can promote side reactions.[1] The reaction is also typically exothermic and requires careful temperature control.[1]
-
Sub-optimal Reaction Temperature: Inadequate temperature control can lead to the degradation of starting materials, intermediates, or the final product.[2] It is essential to carefully monitor and control the temperature throughout the reaction.
-
Instability of Intermediates: The intermediate formed before the final cyclization may be unstable. In such cases, performing the cyclization in situ without isolating the intermediate is often preferable.
Question 2: My thieno[3,2-b]pyridine-6-carboxylic acid product is contaminated with isomeric impurities. How can I improve the regioselectivity?
Answer: The formation of isomeric impurities is a common challenge, especially when using unsymmetrical starting materials. To improve regioselectivity:
-
Optimize Reaction Conditions: Systematically vary the catalyst, solvent, and temperature to favor the formation of the desired isomer.
-
Choice of Starting Materials: Select starting materials that sterically or electronically favor the desired regiochemical outcome.
-
Purification: If isomeric impurities are still formed, purification by preparative HPLC may be necessary to separate the isomers.[3]
Amide Coupling Reaction
Question 3: The amide coupling reaction between the thieno[3,2-b]pyridine carboxylic acid and (R)-3-aminoquinuclidine is inefficient. What are potential issues?
Answer: Challenges in the amide coupling step can arise from several sources:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. Common reagents like DCC, EDC, HBTU, and HATU have different efficiencies and can generate various byproducts.[4] For sterically hindered or electron-deficient amines, specialized protocols may be required.
-
Side Reactions: Coupling reagents can participate in side reactions. For example, excess HBTU can react with the N-terminal of a peptide, blocking further reactions. The formation of N-acylurea is a known side reaction with carbodiimides like EDC.
-
Reaction Conditions: The order of addition of reagents, solvent, temperature, and pH can significantly impact the reaction's success. For instance, in carbodiimide-mediated couplings, the carboxylic acid is typically activated first before the addition of the amine to avoid the formation of unwanted byproducts.
Question 4: I am observing significant byproduct formation from my coupling reagent. How can I minimize this and purify my product?
Answer: Minimizing and removing byproducts from coupling reagents is a common purification challenge.
-
Minimization:
-
Use the appropriate stoichiometry of the coupling reagent.
-
Control the reaction temperature and time.
-
Consider using a coupling reagent that generates water-soluble byproducts (e.g., EDC), which can be easily removed during aqueous work-up.
-
-
Purification:
-
Aqueous Extraction: If the byproducts are soluble in water (like the urea from EDC), they can be removed by washing the organic reaction mixture with water or acidic/basic solutions.
-
Crystallization: Recrystallization is an effective method for purifying solid amides from soluble impurities.
-
Chromatography: Column chromatography is a standard technique for separating the desired amide from byproducts and unreacted starting materials.
-
General Purification
Question 5: My final this compound product has persistent color. What is the likely cause and how can I remove it?
Answer: Color in the final product can be due to the presence of colored impurities or degradation of the product.
-
Activated Carbon Treatment: Using activated carbon (charcoal) can effectively remove colored impurities. The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, the mixture is briefly heated and then filtered to remove the carbon.
-
Controlled Drying: The product should be dried under vacuum at a controlled temperature to prevent thermal degradation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in a hypothetical this compound synthesis, based on related literature for the synthesis of thieno[3,2-b]pyridine and amide coupling reactions.
| Step | Reaction Type | Key Reagents/Catalysts | Solvent | Temperature (°C) | Typical Yield (%) | Purity Target (%) |
| 1 | Thieno[3,2-b]pyridine core synthesis (e.g., Gewald) | Substituted thiophene, dicarbonyl compound, Base (e.g., Morpholine) | Ethanol | 40-60 | 60-80 | >95 |
| 2 | Carboxylic acid formation | 6-bromo-thieno[3,2-b]pyridine, n-BuLi, CO2 | THF | -78 to RT | 70-85 | >97 |
| 3 | Amide Coupling | Thieno[3,2-b]pyridine-6-carboxylic acid, (R)-3-aminoquinuclidine, HATU, DIEA | DMF | Room Temp | 70-90 | >98 |
| 4 | Final Purification | - | Various (e.g., Ethanol/Water) | - | 80-95 (from crude) | >99.5 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Thieno[3,2-b]pyridine-6-carboxylic Acid Intermediate
This protocol is a generalized procedure based on the synthesis of similar thieno[3,2-b]pyridine structures.
-
Cyclization: A substituted 3-aminothiophene-2-carboxamide is reacted with a suitable dicarbonyl compound in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is heated to reflux and monitored by TLC.
-
Saponification: The resulting ester is then saponified using a base such as sodium hydroxide in an alcohol/water mixture. The reaction is heated until the starting material is consumed.
-
Acidification: After cooling, the reaction mixture is concentrated, and the aqueous residue is acidified with an acid like HCl to precipitate the carboxylic acid.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the thieno[3,2-b]pyridine-6-carboxylic acid.
Protocol 2: General Amide Coupling Procedure
This protocol outlines a general method for the amide bond formation.
-
Activation: To a solution of the thieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF, a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIEA (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: (R)-3-aminoquinuclidine (1.0 eq) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion.
-
Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Visualizations
This compound Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Amide Coupling Yield
Caption: A decision tree for troubleshooting low yield in amide coupling reactions.
5-HT3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT3 receptor activated by this compound.
References
Validation & Comparative
Pumosetrag Versus Mosapride for Gastroparesis: A Comparative Guide for Researchers
This guide provides a detailed, objective comparison of pumosetrag and mosapride for the treatment of gastroparesis, tailored for researchers, scientists, and drug development professionals. The comparison is based on available experimental data, focusing on mechanisms of action, efficacy, and safety profiles.
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain. The management of gastroparesis is challenging, and prokinetic agents that enhance gastric motility are a cornerstone of therapy. This guide compares two such agents: mosapride, a well-established prokinetic, and this compound, a compound investigated for gastrointestinal motility disorders.
Mosapride is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist with additional 5-HT3 receptor antagonist properties.[1] It is utilized in several countries for the management of gastroparesis and other gastrointestinal disorders.[1] This compound is a partial agonist of the 5-HT3 receptor, which has been evaluated for its prokinetic effects, primarily in the context of irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[2][3] Direct comparative clinical trials of this compound and mosapride in patients with gastroparesis are not available in the published literature. Therefore, this comparison is based on data from separate preclinical and clinical investigations of each compound.
Mechanism of Action
The distinct mechanisms of action of mosapride and this compound are centered on their interactions with serotonin (5-HT) receptors in the gastrointestinal tract.
Mosapride: As a 5-HT4 receptor agonist, mosapride stimulates the release of acetylcholine from enteric neurons, which in turn enhances gastrointestinal motility.[4] Its partial 5-HT3 receptor antagonism may also contribute to its prokinetic and antiemetic effects.
This compound: As a partial 5-HT3 receptor agonist, this compound's prokinetic activity is thought to stem from its ability to modulate cholinergic pathways in the gut. Preclinical studies have shown that it stimulates colonic smooth muscle contractility.
Below are diagrams illustrating the signaling pathways associated with the primary receptor targets of mosapride and this compound.
Efficacy Data
Multiple clinical trials and meta-analyses have demonstrated the efficacy of mosapride in improving gastric emptying and symptoms in patients with diabetic gastroparesis.
Table 1: Clinical Efficacy of Mosapride in Diabetic Gastroparesis
| Study/Meta-analysis | Comparison | Key Efficacy Outcomes |
| Meta-analysis (2015) | Mosapride vs. Placebo | - Superior total efficacy rate (P=0.0005)- Significant improvement in gastric emptying time (P=0.04) |
| Meta-analysis (2015) | Mosapride vs. Domperidone | - No significant difference in total efficacy rate (P=0.09) |
| Clinical Trial (n=36) | Mosapride (15 mg/day) for 6 months | - In the "improvement group" (n=18), the number of residual radiopaque markers at 5 hours decreased from 7.6 to 1.4. |
There is a lack of clinical trial data for this compound in patients with gastroparesis. The available data comes from studies in other gastrointestinal disorders, which may not be directly extrapolatable.
Table 2: Clinical Efficacy of this compound in IBS-C
| Study | Comparison | Key Efficacy Outcomes |
| Phase II Trial (n=91) | This compound (1.4 mg t.i.d.) vs. Placebo | - Overall clinical response rate of 54% vs. 15% for placebo (P<0.05). |
Preclinical studies have shown that this compound can stimulate gastrointestinal motility. In isolated guinea pig ileum, this compound enhanced electrically stimulated contractions. In vivo studies in rats demonstrated that mosapride, a comparator, improved delayed gastric emptying. While these findings suggest a prokinetic potential for this compound, its specific effects on gastric emptying in a gastroparesis model are not well-documented in the available literature.
Safety and Tolerability
Table 3: Comparative Safety Profiles
| Adverse Events | Mosapride | This compound |
| Common | Diarrhea, abdominal pain, headache, dizziness. | Nausea, abdominal discomfort, flushing. |
| Serious | Generally well-tolerated with no serious adverse events reported in a meta-analysis of diabetic gastroparesis trials. | A Phase II trial in IBS-C reported the drug was well-tolerated. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
-
Study Design: A randomized, controlled trial.
-
Patient Population: Patients aged 18-75 years diagnosed with type 2 diabetes for over 5 years, with stable blood sugar, and symptoms of gastroparesis for over 4 weeks (early satiety, postprandial fullness, nausea, vomiting, etc.), and confirmed delayed gastric emptying via a 13C-octanoic acid breath test.
-
Intervention: Mosapride 5mg administered orally three times a day, 30 minutes before meals, for 14 days.
-
Comparator: Domperidone 10mg administered orally three times a day, 30 minutes before meals, for 14 days.
-
Outcome Measures:
-
Primary: Change in gastric emptying rate, assessed by the 13C-octanoic acid breath test. Expired gas samples are collected at multiple time points (15, 30, 45, 60, 75, 90, 105, 120, 150, 180, 210, 240 minutes) after consuming a 13C-labeled meal.
-
Secondary: Assessment of gastroparesis symptoms using a validated questionnaire.
-
-
Exclusion Criteria: Use of other gastrointestinal drugs within 2 weeks, other digestive diseases, pyloric obstruction, serious ketoacidosis, history of abdominal surgery, thyroid dysfunction, or nervous system/autoimmune diseases.
-
Study Design: In vitro assessment of contractility of isolated colonic smooth muscle strips.
-
Animal Models: Mice, rats, and guinea pigs.
-
Methodology:
-
Colonic smooth muscle strips are isolated from the animals.
-
The strips are mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation.
-
The spontaneous contractility of the muscle strips is recorded using a force transducer.
-
This compound is added to the organ bath in a dose-dependent manner, and the changes in contractility are measured.
-
-
Outcome Measures: Changes in the frequency and amplitude of spontaneous contractions of the colonic smooth muscle strips.
Conclusion
Mosapride is a well-characterized prokinetic agent with demonstrated efficacy and safety in the treatment of diabetic gastroparesis. Its mechanism of action as a 5-HT4 agonist is well-understood to promote gastric motility.
This compound, a partial 5-HT3 agonist, has shown prokinetic effects in preclinical models and clinical efficacy in IBS-C. However, there is a significant lack of clinical data on its use for gastroparesis. While its mechanism suggests a potential role in modulating gastrointestinal motility, further research, particularly randomized controlled trials in patients with gastroparesis, is necessary to establish its efficacy and safety in this indication.
For researchers and drug development professionals, mosapride represents a clinically validated therapeutic option for gastroparesis. This compound, on the other hand, is an investigational compound that requires further evaluation to determine its potential role in the management of this condition. Future studies should focus on directly comparing the efficacy of these and other emerging prokinetic agents in well-defined gastroparesis populations.
References
Validating Pumosetrag as a 5-HT3 Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pumosetrag's performance as a 5-HT3 receptor partial agonist against other known 5-HT3 receptor agonists. The information is supported by experimental data from preclinical and clinical studies to aid in the validation and assessment of this compound's pharmacological profile.
Executive Summary
This compound (also known as MKC-733) is an orally available, partial agonist of the 5-HT3 receptor.[1] It has been investigated for its prokinetic effects on the gastrointestinal tract, with potential therapeutic applications in conditions such as irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2][3][4] This guide compares this compound with other well-characterized 5-HT3 receptor agonists, presenting available quantitative data, detailed experimental protocols for validation, and visual representations of relevant pathways and workflows.
Comparative Analysis of 5-HT3 Receptor Agonists
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of 5-HT3 Receptor Agonists
| Compound | Receptor Binding Affinity (Ki) | Functional Potency (EC50) | Receptor Type | Notes |
| This compound (MKC-733) | Data not available | Data not available | 5-HT3 (Partial Agonist) | |
| m-Chlorophenylbiguanide | 17.0 - 18.0 nM | 0.05 µM (rat vagus nerve depolarization) | 5-HT3 (Full Agonist) | High affinity and potent agonist. |
| Quipazine | 1.8 - 2.0 nM | ~0.25 nM (partial agonist in some systems) | 5-HT3 | |
| 2-Methyl-5-HT | Data not available | ~10-50 µM (hippocampal neurons) | 5-HT3 (Selective Agonist) | A selective but relatively low-potency agonist. |
| SR 57227A | 2.8 - 250 nM (IC50) | 208 nM ([14C]guanidinium uptake) | 5-HT3 (Agonist) | Potent and CNS penetrant. |
Table 2: In Vivo Efficacy of this compound in Clinical and Preclinical Models
| Model | Species | Dose | Key Findings | Reference |
| Irritable Bowel Syndrome with Constipation | Human | 0.5 mg b.i.d. | Increased stool frequency and improved bowel motility. | |
| Gastroesophageal Reflux Disease | Human | 0.2, 0.5, 0.8 mg | Significantly reduced the number of acid reflux episodes. | |
| Upper Gastrointestinal Motility | Human | 4 mg | Delayed liquid gastric emptying and accelerated small intestinal transit. | |
| Intestinal Motility | Rat, Guinea Pig | Not specified | Species-specific effects on intestinal contractility, inhibited by ondansetron. |
Experimental Protocols for Validation
Detailed methodologies are crucial for the accurate assessment of a compound's activity as a 5-HT3 receptor agonist. Below are protocols for key in vitro and in vivo experiments.
In Vitro Validation Protocols
1. Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the 5-HT3 receptor.
-
Objective: To determine the inhibitor constant (Ki) of the test compound.
-
Materials:
-
Cell membranes prepared from cells stably expressing human 5-HT3 receptors.
-
Radioligand (e.g., [3H]granisetron, [3H]S-zacopride).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Calcium Influx Assay
This functional assay measures the ability of a test compound to activate the 5-HT3 receptor, which is a ligand-gated ion channel permeable to calcium.
-
Objective: To determine the potency (EC50) and efficacy of the test compound in activating 5-HT3 receptors.
-
Materials:
-
Cells stably expressing human 5-HT3 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1).
-
Test compound at various concentrations.
-
A reference full agonist (e.g., serotonin).
-
A fluorescence plate reader or flow cytometer.
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Add the test compound at various concentrations to the cells.
-
Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium through the activated 5-HT3 receptor channels.
-
Generate a dose-response curve to determine the EC50 value.
-
The maximal response induced by the test compound relative to the maximal response of a full agonist determines its efficacy (i.e., whether it is a full or partial agonist).
-
3. Patch-Clamp Electrophysiology
This technique directly measures the ion flow through single or populations of 5-HT3 receptor channels in response to agonist application.
-
Objective: To characterize the electrophysiological properties of 5-HT3 receptor activation by the test compound.
-
Materials:
-
Cells expressing 5-HT3 receptors.
-
Patch-clamp recording setup (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
Test compound at various concentrations.
-
-
Procedure:
-
Form a high-resistance seal ("giga-seal") between a glass micropipette and the cell membrane.
-
Establish a whole-cell or single-channel recording configuration.
-
Apply the test compound to the cell and record the resulting ionic currents.
-
Analyze the current amplitude, kinetics (activation, deactivation, desensitization), and dose-response relationship to characterize the agonist activity of the compound.
-
In Vivo Validation Protocol
Bezold-Jarisch Reflex Model
This in vivo model is used to assess the activation of peripheral 5-HT3 receptors.
-
Objective: To evaluate the in vivo agonistic activity of the test compound at 5-HT3 receptors.
-
Materials:
-
Anesthetized rats.
-
Intravenous administration setup.
-
Equipment to monitor heart rate and blood pressure.
-
Test compound.
-
A selective 5-HT3 receptor antagonist (e.g., ondansetron).
-
-
Procedure:
-
Anesthetize the rats and monitor their cardiovascular parameters.
-
Administer the test compound intravenously.
-
Observe for the characteristic triad of the Bezold-Jarisch reflex: bradycardia, hypotension, and apnea.
-
To confirm the involvement of 5-HT3 receptors, pre-treat a separate group of animals with a selective 5-HT3 receptor antagonist before administering the test compound. The antagonist should block the reflex induced by the agonist.
-
Visualizing Key Processes
Signaling Pathway of 5-HT3 Receptor Activation
Caption: 5-HT3 receptor activation and downstream signaling.
Experimental Workflow for Validating a 5-HT3 Receptor Agonist
Caption: Workflow for the validation of a 5-HT3 receptor agonist.
Logical Relationship in Comparative Analysis
Caption: Logic for the comparative analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Hydrochloride (MKC-733) | 5-HT3激动剂 | MCE [medchemexpress.cn]
- 3. Effect of a novel 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pumosetrag and Prucalopride for Prokinetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles and prokinetic effects of pumosetrag and prucalopride. While both agents have been investigated for their prokinetic properties, they exhibit distinct mechanisms of action, receptor binding profiles, and clinical applications. This document summarizes key experimental data to facilitate informed decisions in gastrointestinal motility research and drug development.
Introduction
Prokinetic agents are crucial in the management of gastrointestinal motility disorders. This guide focuses on two such agents: this compound and prucalopride. This compound acts as a partial agonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor, while prucalopride is a high-affinity, selective agonist of the 5-HT4 receptor. Their differing mechanisms of action translate to distinct pharmacological effects and clinical profiles.
Mechanism of Action
This compound is a partial agonist of the 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation is generally associated with nausea and vomiting. However, as a partial agonist, this compound is thought to modulate receptor activity to produce prokinetic effects, particularly in the upper gastrointestinal tract.[3]
Prucalopride , in contrast, is a selective 5-HT4 receptor agonist.[4][5] 5-HT4 receptors are G-protein coupled receptors that, upon activation in the gastrointestinal tract, facilitate the release of acetylcholine, a key neurotransmitter that stimulates peristalsis and intestinal motility. This mechanism underlies its efficacy in treating chronic constipation.
Receptor Binding and Functional Activity
A direct, comprehensive comparison of the receptor binding profiles of this compound and prucalopride is challenging due to the limited publicly available quantitative data for this compound. However, based on existing literature, the following tables summarize their known affinities and functional potencies.
Table 1: Receptor Binding Affinity (Ki) of this compound and Prucalopride
| Receptor | This compound (MKC-733) Ki (nM) | Prucalopride Ki (nM) |
| Primary Target | ||
| 5-HT3 | Partial Agonist (Specific Ki not widely reported) | 2,754 (mouse) |
| 5-HT4a | No significant affinity reported | 2.5 |
| 5-HT4b | No significant affinity reported | 8.0 |
| Off-Target Receptors | ||
| Dopamine D4 | Not widely reported | 2,344 |
| Sigma-1 | Not widely reported | 3,715 |
| Note: A lower Ki value indicates a higher binding affinity. Data for prucalopride is more extensively characterized in the public domain. |
Table 2: Functional Potency (EC50/pEC50) of this compound and Prucalopride
| Assay | This compound (MKC-733) | Prucalopride |
| Primary Target Activity | ||
| 5-HT3 Receptor-mediated responses | Partial agonist activity demonstrated in preclinical models | - |
| Guinea Pig Colon Contraction (5-HT4 mediated) | - | pEC50 = 7.48 ± 0.06 |
| Rat Esophagus Relaxation (5-HT4 mediated) | - | pEC50 = 7.81 ± 0.17 |
| Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches used to evaluate these agents, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of MKC-733, a 5-HT receptor partial agonist, on bowel motility and symptoms in subjects with constipation: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel 5-HT3 receptor agonist MKC-733 on upper gastrointestinal motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pumosetrag and Cisapride on Gastric Emptying
A qualitative review of two prokinetic agents, examining their mechanisms of action and effects on gastric motility, in the absence of direct comparative clinical trial data.
Introduction
In the landscape of gastrointestinal prokinetic agents, both Pumosetrag and the now-withdrawn drug, Cisapride, have been subjects of clinical interest for their potential to enhance gastric motility. While direct comparative studies evaluating their effects on gastric emptying are not available, an examination of their distinct mechanisms of action and data from separate clinical trials can provide valuable insights for researchers and drug development professionals. This guide offers a comparative overview based on available scientific literature.
Mechanism of Action: A Tale of Two Receptors
The prokinetic effects of this compound and Cisapride stem from their interaction with different serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes in the enteric nervous system.
This compound , a partial agonist of the 5-HT3 receptor , is understood to modulate gastrointestinal motility, and has been investigated for its therapeutic potential in irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD).[1][2][3] The stimulation of 5-HT3 receptors is known to evoke peristaltic contractions through the stimulation of enteric neurons.[1] As a partial agonist, this compound is designed to attenuate the activity of the 5-HT3 receptor ion channel without completely blocking it, which may help normalize bowel function.[4]
Cisapride , on the other hand, primarily acts as a 5-HT4 receptor agonist . Its mechanism involves the enhancement of acetylcholine release from the postganglionic nerve endings of the myenteric plexus. This increase in acetylcholine stimulates gastrointestinal motility throughout the digestive tract, including the esophagus, stomach, small intestine, and colon. While it has shown to be a potent prokinetic agent, Cisapride was withdrawn from many markets due to concerns about serious cardiac side effects.
Comparative Efficacy on Gastric Emptying
Due to the lack of head-to-head clinical trials, a direct quantitative comparison of the efficacy of this compound and Cisapride on gastric emptying is not possible. However, individual study data for Cisapride provides a benchmark for its prokinetic effects.
Cisapride: Quantitative Data
Clinical studies on Cisapride have demonstrated its ability to accelerate gastric emptying in various patient populations. The following table summarizes key findings from select studies.
| Study Population | Intervention | Key Findings on Gastric Emptying |
| Patients with early satiety syndrome | Single oral dose of 10 mg Cisapride | Reduced median half-emptying time (T1/2) from 81.5 min to 62.5 min (-23%). |
| Critically ill patients on enteral feeding | 10 mg Cisapride four times daily | Accelerated mean T1/2 to 18 ± 7 mins compared to 78 ± 40 mins in the control group. Significantly lower mean gastric residue (17.7 ± 8.9 mL vs. 94.5 ± 33.4 mL). |
| Patients with idiopathic gastroparesis | 10 mg Cisapride three times daily for two weeks | Significantly more effective than placebo in shortening the T1/2 of gastric emptying. |
| Patients with primary anorexia nervosa | 8 mg intravenous Cisapride | Significantly accelerated gastric emptying (median T1/2 of 42 min vs. 121 min with placebo). |
| Healthy volunteers with dopamine-induced slowed gastric emptying | 10 mg Cisapride | Restored emptying rate to normal (5.87 ± 0.56 %/min from 1.45 ± 0.67 %/min). |
This compound: Inferred Prokinetic Effects
Experimental Protocols for Gastric Emptying Assessment
The evaluation of gastric emptying is typically conducted using standardized methods such as scintigraphy. Below is a representative experimental protocol for a solid-meal gastric emptying study.
1. Patient Preparation:
-
Patients are required to fast overnight (typically for at least 8 hours).
-
Medications that may affect gastric motility are usually withheld for a specified period before the study.
-
For diabetic patients, blood glucose levels are monitored and managed to avoid significant hyperglycemia, which can delay gastric emptying.
2. Standardized Meal:
-
A standardized solid meal is provided, commonly consisting of a low-fat, egg-white meal.
-
The meal is radiolabeled with a gamma-emitting isotope, such as Technetium-99m (⁹⁹ᵐTc) sulfur colloid.
3. Image Acquisition:
-
A baseline image is taken immediately after the meal is consumed (t=0).
-
Subsequent images are acquired at standardized time points, typically at 1, 2, and 4 hours post-ingestion.
-
A gamma camera is used to detect the radiation from the radiolabeled meal in the stomach.
4. Data Analysis:
-
The amount of radioactivity remaining in the stomach at each time point is measured.
-
The percentage of gastric retention is calculated.
-
The gastric emptying half-time (T1/2), the time it takes for 50% of the meal to empty from the stomach, is determined.
Visualizing the Pathways and Processes
To better understand the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Conclusion
While a definitive comparative assessment of this compound and Cisapride on gastric emptying awaits direct clinical trials, their distinct pharmacological profiles provide a basis for a qualitative comparison. Cisapride, a 5-HT4 agonist, has well-documented efficacy in accelerating gastric emptying, supported by quantitative data from numerous studies. This compound, a 5-HT3 partial agonist, is anticipated to have prokinetic effects, although direct evidence quantifying its impact on gastric emptying is not yet widely available. The experimental protocols and signaling pathway diagrams provided herein offer a framework for understanding and potentially designing future comparative studies in the field of gastrointestinal motility.
References
- 1. Serotonergic Control of Gastrointestinal Development, Motility, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial Agonism of 5-HT3 Receptors: A Novel Approach to the Symptomatic Treatment of IBS-D - PMC [pmc.ncbi.nlm.nih.gov]
Pumosetrag Phase II Clinical Trial Analysis: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the available Phase II clinical trial data for Pumosetrag in the treatment of Irritable Bowel Syndrome with Constipation (IBS-C) and Gastroesophageal Reflux Disease (GERD). The performance of this compound is objectively compared with that of other therapeutic alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
This compound: Mechanism of Action
This compound is an orally available, selective partial agonist of the serotonin 5-HT3 receptor.[1] In the gastrointestinal tract, 5-HT3 receptors are ligand-gated ion channels located on enteric neurons.[2] Activation of these receptors is involved in the regulation of intestinal motility and secretion.[2] As a partial agonist, this compound is designed to modulate these receptors, aiming to normalize bowel function without causing the significant constipation associated with 5-HT3 receptor antagonists.[3]
Signaling Pathway of 5-HT3 Receptor Partial Agonism
The following diagram illustrates the proposed signaling pathway for a 5-HT3 receptor partial agonist like this compound in an enteric neuron.
This compound in Irritable Bowel Syndrome with Constipation (IBS-C)
A Phase II proof-of-concept trial for this compound in IBS-C was initiated in September 2005, with positive results reported in February 2007.[4]
Efficacy Data
| Endpoint | This compound (1.4 mg t.i.d.) | Placebo |
| Overall Clinical Response Rate | 54% | 15% |
Comparison with other IBS-C Treatments (Phase II/III Data)
| Drug | Mechanism of Action | Key Efficacy Findings (vs. Placebo) | Common Adverse Events |
| This compound | 5-HT3 Partial Agonist | 54% vs. 15% overall clinical response rate. | Nausea, abdominal discomfort, flushing. |
| Linaclotide | Guanylate Cyclase-C Agonist | Significant improvement in abdominal pain and complete spontaneous bowel movements (CSBMs). In a 26-week trial, 33.7% of linaclotide patients were FDA endpoint responders vs. 13.9% for placebo. | Diarrhea, headache, borborygmi. |
| Lubiprostone | Chloride Channel Activator | Significant improvement in abdominal discomfort/pain. In two Phase 3 trials, 17.9% of lubiprostone patients were overall responders vs. 10.1% for placebo. | Nausea, diarrhea, abdominal distention. |
Experimental Protocol: this compound in IBS-C
The Phase II trial was a randomized, double-blind, placebo-controlled, parallel-group study. The primary efficacy endpoint was the Overall Subject Global Assessment (OSGA) of relief of IBS symptoms. The OSGA is a global measure that includes overall wellbeing, abdominal pain/discomfort, and bowel function, assessed weekly via a single self-administered question with five possible answers.
This compound in Gastroesophageal Reflux Disease (GERD)
A Phase II trial (NCT01161602) evaluated the safety, tolerability, and pharmacodynamics of this compound in patients with GERD.
Efficacy Data
A study involving 223 patients with GERD demonstrated that this compound significantly reduced the number of acid reflux episodes compared to placebo.
| Parameter | This compound (0.2 mg) | This compound (0.5 mg) | This compound (0.8 mg) | Placebo |
| Number of Acid Reflux Episodes (mean ± SE) | 10.8 ± 1.1 | 9.5 ± 1.1 | 9.9 ± 1.1 | 13.3 ± 1.1 |
| Percentage of Time with pH < 4 | - | 10% | 10% | 16% |
No significant change in lower esophageal sphincter pressure (LESP) or symptomatic improvement was observed over the 1-week treatment period.
Comparison with other GERD Treatments (Phase II/III Data)
| Drug | Mechanism of Action | Key Efficacy Findings (vs. Comparator) | Common Adverse Events |
| This compound | 5-HT3 Partial Agonist | Significantly reduced acid reflux episodes vs. placebo. | Not detailed in available reports. |
| Vonoprazan | Potassium-Competitive Acid Blocker (P-CAB) | In a Phase II trial, showed similar efficacy to esomeprazole in heartburn-free periods. In a Phase III trial, demonstrated comparable healing rates to lansoprazole in erosive esophagitis. | Nasopharyngitis was the most common AE. |
| Tegoprazan | Potassium-Competitive Acid Blocker (P-CAB) | In a Phase III trial, showed non-inferiority to esomeprazole in the endoscopic healing rate of erosive esophagitis. | Headache, diarrhea, nausea, abdominal pain. |
Experimental Protocol: this compound in GERD
The study was a randomized, double-blind, placebo-controlled trial. Patients with GERD who experienced symptoms after a refluxogenic meal were randomized to receive one of three doses of this compound or a placebo. Before and after 7 days of treatment, patients underwent manometry, intraesophageal multichannel intraluminal impedance, and pH monitoring after a standardized refluxogenic meal.
Experimental Workflow: this compound GERD Phase II Trial
The following diagram outlines the general workflow of the this compound Phase II clinical trial for GERD.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of serotonin 5-HT₃ receptors in intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized clinical trial: A double-blind, proof-of-concept, phase 2 study evaluating the efficacy and safety of vonoprazan 20 or 40 mg versus esomeprazole 40 mg in patients with symptomatic gastro-esophageal reflux disease and partial response to a healing dose of a proton-pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 2, Randomized, Double-Blind, Multicenter Study to Evaluate the Efficacy and Safety of Vonoprazan 10 mg, 20 mg, and 40 mg Compared to Placebo for Relief of Episodic Heartburn in Subjects With Symptomatic Non-Erosive Gastroesophageal Reflux Disease - AdisInsight [adisinsight.springer.com]
Pumosetrag's Prokinetic Efficacy Across Species: A Comparative Guide for Motility Disorders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pumosetrag's performance in treating motility disorders against other alternatives, supported by available experimental data.
This compound (also known as DDP733 or MKC-733) is a partial agonist of the serotonin 5-HT3 receptor that has been investigated for its prokinetic properties in the management of gastrointestinal (GI) motility disorders, primarily gastroesophageal reflux disease (GERD) and irritable bowel syndrome with constipation (IBS-C).[1][2] This guide will delve into its cross-species efficacy, comparing it with other key players in the field of prokinetic agents, namely the 5-HT4 receptor agonists cisapride and prucalopride.
Mechanism of Action: A Tale of Two Serotonin Receptors
The prokinetic effects of this compound are mediated through its partial agonism of the 5-HT3 receptor.[1] In the enteric nervous system (ENS), 5-HT3 receptors are predominantly located on afferent and efferent neurons.[3][4] Activation of these ligand-gated ion channels leads to a rapid influx of cations, resulting in neuronal depolarization. This, in turn, is thought to modulate neurotransmitter release and enhance coordinated muscle contractions, thereby promoting GI transit.
In contrast, cisapride and prucalopride exert their prokinetic effects primarily through the activation of 5-HT4 receptors, which are G-protein coupled receptors. Activation of 5-HT4 receptors on enteric neurons leads to an increase in intracellular cyclic AMP (cAMP), which facilitates the release of acetylcholine, a key excitatory neurotransmitter in the gut. This enhanced cholinergic activity stimulates peristalsis and intestinal secretion.
dot
References
- 1. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT3 Receptor Affects Rotavirus-Induced Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pumosetrag and Metoclopramide in Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of pumosetrag and metoclopramide, two pharmacologically active agents with applications in gastrointestinal (GI) motility disorders. While both exhibit prokinetic properties, their primary clinical investigations and approved uses differ, leading to a comparison based on their distinct datasets. This document summarizes available quantitative data, details experimental protocols for key studies, and visualizes their mechanisms of action.
Executive Summary
Direct comparative clinical trials between this compound and metoclopramide are not available in the published literature. This compound, a partial agonist of the 5-HT3 receptor, has been investigated for its efficacy in gastroesophageal reflux disease (GERD) and irritable bowel syndrome with constipation (IBS-C). Metoclopramide, a dopamine D2 receptor antagonist with additional effects on serotonin receptors, is an established treatment for gastroparesis and chemotherapy-induced nausea and vomiting.
This guide presents a side-by-side overview of their efficacy based on data from separate clinical trials. Metoclopramide has demonstrated a significant acceleration of gastric emptying in patients with diabetic gastroparesis. This compound has shown a reduction in acid reflux events in GERD patients. An indirect comparison suggests both agents have prokinetic effects, but their clinical utility has been explored in different patient populations with distinct endpoints.
Data Presentation: A Head-to-Head Look at Efficacy
The following tables summarize the quantitative data from key clinical trials for this compound and metoclopramide.
Table 1: Efficacy of this compound in Gastroesophageal Reflux Disease (GERD)
| Endpoint | Placebo | This compound (0.2 mg) | This compound (0.5 mg) | This compound (0.8 mg) | p-value |
| Number of Acid Reflux Episodes | 13.3 ± 1.1 | 10.8 ± 1.1 | 9.5 ± 1.1 | 9.9 ± 1.1 | <0.05 |
| Percentage of Time with pH <4 | 16% | - | 10% | 10% | <0.05 |
Data from Choung RS, et al. Neurogastroenterol Motil. 2014.[1]
Table 2: Efficacy of Metoclopramide in Diabetic Gastroparesis
| Endpoint | Placebo | Metoclopramide (10 mg) | p-value |
| Gastric Emptying Rate (%) | 37.6 ± 7.7 | 56.8 ± 7.4 | <0.01 |
| Mean Total Symptom Score (pre-study) | 19.1 | 18.4 | - |
| Mean Total Symptom Score (post-study) | 12.9 | 7.2 | <0.05 |
Data from Snape WJ Jr, et al. Ann Intern Med. 1982.[2][3]
Experimental Protocols
This compound in GERD (Choung RS, et al. 2014)
This was a randomized, double-blind, placebo-controlled, multicenter study involving 223 patients with a clinical diagnosis of GERD.[1]
-
Inclusion Criteria: Patients who experienced heartburn or regurgitation after consuming a standardized refluxogenic meal.
-
Treatment Regimen: Participants were randomized to receive one of three doses of this compound (0.2 mg, 0.5 mg, or 0.8 mg) or a placebo once daily for seven days.
-
Efficacy Assessment: Before and after the treatment period, patients underwent esophageal manometry and 24-hour multichannel intraluminal impedance and pH monitoring after ingesting a standard refluxogenic meal. The primary endpoints were the number of reflux episodes (acid and non-acid) and the percentage of time with esophageal pH <4.
Metoclopramide in Diabetic Gastroparesis (Snape WJ Jr, et al. 1982)
This was a randomized, double-blind, placebo-controlled trial involving ten patients with diabetic gastroparesis.[2]
-
Inclusion Criteria: Patients with long-standing, insulin-dependent diabetes mellitus and symptoms of gastric stasis.
-
Treatment Regimen: Patients received either metoclopramide (10 mg orally, four times a day) or a placebo for a three-week period.
-
Efficacy Assessment: Gastric emptying was measured using a radionuclide-labeled meal (technetium-99m sulfur colloid mixed with chicken liver) before and after the treatment period. Symptom scores for nausea, vomiting, anorexia, bloating, and abdominal pain were also recorded.
Mechanism of Action and Signaling Pathways
This compound: A 5-HT3 Partial Agonist
This compound is a partial agonist at the serotonin 5-HT3 receptor. In the gastrointestinal tract, 5-HT3 receptors are ligand-gated ion channels located on enteric neurons. Partial agonism of these receptors is thought to modulate neuronal activity, leading to prokinetic effects. The exact downstream signaling cascade for this compound's prokinetic effect is not fully elucidated but is believed to involve the modulation of acetylcholine release from enteric neurons.
Metoclopramide: A Multifaceted Mechanism
Metoclopramide's prokinetic and antiemetic effects stem from its action on multiple receptors. It is a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist. At higher doses, it also exhibits 5-HT3 receptor antagonism. The D2 receptor antagonism increases cholinergic activity in the GI tract, while 5-HT4 receptor agonism directly stimulates acetylcholine release, both contributing to increased motility. Its antiemetic effects are primarily due to D2 receptor blockade in the chemoreceptor trigger zone of the brain.
References
- 1. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metoclopramide to treat gastroparesis due to diabetes mellitus: a double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of Pumosetrag and Erythromycin for the Treatment of Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of pumosetrag and erythromycin, two prokinetic agents with distinct mechanisms of action, for the potential treatment of gastroparesis. This document synthesizes available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles to inform future research and drug development efforts.
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and bloating. Current therapeutic options are limited, creating a significant unmet medical need. This guide compares erythromycin, a macrolide antibiotic with off-label use as a motilin receptor agonist, and this compound, a 5-HT3 partial agonist that has been investigated for other gastrointestinal motility disorders.
Mechanism of Action
The prokinetic effects of this compound and erythromycin are mediated by distinct signaling pathways in the gastrointestinal tract.
This compound: this compound is a partial agonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] Unlike 5-HT3 antagonists which are used to treat nausea and diarrhea, partial agonism at this receptor is thought to modulate gastrointestinal motility.[3][4] 5-HT3 receptors are ligand-gated ion channels located on enteric neurons.[5] Activation of these receptors leads to the depolarization of cholinergic neurons, which in turn stimulates the release of acetylcholine (ACh). ACh then acts on muscarinic receptors on smooth muscle cells to induce contraction and enhance gastrointestinal transit.
Erythromycin: Erythromycin acts as an agonist of the motilin receptor. Motilin is a hormone that regulates the migrating motor complex (MMC), a pattern of gastrointestinal motility that occurs during fasting to sweep undigested material through the gut. The motilin receptor is a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons. Binding of erythromycin to the motilin receptor on smooth muscle cells activates a signaling cascade involving Gq/11 and G13 proteins. This leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels, resulting in smooth muscle contraction.
Signaling Pathway Diagrams
Comparative Efficacy
Direct comparative clinical trials between this compound and erythromycin for gastroparesis have not been conducted. The available efficacy data for each agent are summarized below.
This compound: There is no clinical trial data on the use of this compound for gastroparesis. Clinical trials have focused on its potential role in irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). In a study on GERD patients, this compound significantly reduced the number of acid reflux episodes compared to placebo, suggesting a potential effect on upper gastrointestinal motility. However, it did not significantly improve symptoms over a one-week period.
Erythromycin: Several small studies have evaluated the efficacy of erythromycin in improving gastric emptying and symptoms in patients with gastroparesis. A systematic review of five studies found that symptom improvement was reported in 43% of patients.
| Erythromycin Efficacy Data in Gastroparesis | |
| Parameter | Results |
| Gastric Emptying (Solids) | Intravenous erythromycin (200 mg) reduced mean gastric retention at 120 minutes from 63% with placebo to 4% (compared to 9% in healthy subjects). Oral erythromycin (250 mg three times daily) also showed improvement, though to a lesser degree. In another study, oral erythromycin (250 mg and 1000 mg) significantly decreased the mean half-emptying time of solids from 151 minutes with placebo to 58 minutes and 40 minutes, respectively. |
| Symptom Improvement | A systematic review reported symptom improvement in 26 out of 60 patients (43%) across five small studies. In one study comparing erythromycin to metoclopramide, both drugs improved the total score for gastrointestinal symptoms, with a more pronounced improvement with erythromycin. |
Safety and Tolerability
This compound: The safety profile of this compound has been evaluated in the context of IBS-C and GERD trials. The available information suggests it is generally well-tolerated.
Erythromycin: The use of erythromycin as a prokinetic agent is associated with several side effects.
| Erythromycin Safety and Tolerability | |
| Common Adverse Events | Gastrointestinal side effects such as abdominal pain, nausea, vomiting, and diarrhea are common. |
| Serious Adverse Events | Rare but serious side effects include QTc prolongation, which can lead to cardiac arrhythmias, and the development of bacterial resistance with long-term use. |
| Tachyphylaxis | The prokinetic effect of erythromycin can diminish over time, a phenomenon known as tachyphylaxis, limiting its long-term efficacy. |
Experimental Protocols
Gastric Emptying Scintigraphy
This is the gold standard for measuring gastric emptying.
-
Patient Preparation: Patients are required to be NPO (nothing by mouth) for at least 8 hours before the study. Medications that may affect gastric motility are typically withheld.
-
Test Meal: A standardized solid meal, often consisting of radiolabeled eggs (e.g., with 99mTc-sulfur colloid), is ingested by the patient.
-
Imaging: Serial images of the stomach are acquired using a gamma camera at specific time points (e.g., 1, 2, and 4 hours) after meal ingestion.
-
Data Analysis: The percentage of the radiolabeled meal remaining in the stomach at each time point is calculated to determine the gastric emptying rate.
Gastroparesis Cardinal Symptom Index (GCSI)
The GCSI is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.
-
Questionnaire: The GCSI is a validated questionnaire consisting of nine items that assess three key symptom domains:
-
Nausea/vomiting
-
Postprandial fullness/early satiety
-
Bloating
-
-
Scoring: Patients rate the severity of each symptom over the preceding two weeks on a scale from 0 (none) to 5 (very severe). The scores for each subscale and a total GCSI score are calculated.
-
Application: The GCSI is used in clinical trials to evaluate the efficacy of interventions in improving gastroparesis symptoms.
Conclusion
This compound and erythromycin represent two distinct pharmacological approaches to treating gastroparesis. Erythromycin, a motilin receptor agonist, has demonstrated efficacy in accelerating gastric emptying, although its clinical utility for symptom improvement is based on limited data from small studies and is hampered by the development of tachyphylaxis and potential side effects.
This compound, a 5-HT3 partial agonist, has shown prokinetic effects in other gastrointestinal disorders, but its development appears to be inactive, and there is a lack of clinical data for its use in gastroparesis. The theoretical mechanism of action suggests it could influence gastric motility.
A direct comparative clinical trial would be necessary to definitively assess the relative efficacy and safety of these two agents. However, given the inactive status of this compound, future research in the realm of serotonergic agents for gastroparesis may focus on other selective 5-HT receptor modulators. For erythromycin, further well-designed clinical trials are needed to better delineate its role in the long-term management of gastroparesis symptoms.
References
- 1. Drug evaluation: this compound for the treatment of irritable bowel syndrome and gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Partial Agonism of 5-HT3 Receptors: A Novel Approach to the Symptomatic Treatment of IBS-D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial agonism of 5-HT3 receptors: a novel approach to the symptomatic treatment of IBS-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Head-to-Head Comparison: Pumosetrag and Domperidone in Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Pumosetrag and domperidone, two agents with distinct mechanisms for modulating gastrointestinal motility. While direct head-to-head clinical trials are not available, this document synthesizes existing preclinical and clinical data to offer an objective evaluation of their respective pharmacological profiles and therapeutic potential.
Executive Summary
This compound, a partial agonist of the 5-HT3 receptor, was investigated for its prokinetic effects, primarily targeting irritable bowel syndrome with constipation (IBS-C) and gastroesophageal reflux disease (GERD). Its development, however, appears to be inactive. Domperidone, a peripherally selective dopamine D2 receptor antagonist, is an established prokinetic and antiemetic agent used in the management of gastroparesis and dyspepsia. This guide delves into their mechanisms of action, pharmacokinetic properties, and clinical effects on gastrointestinal function, supported by experimental data.
Mechanism of Action
The two compounds exert their effects on gastrointestinal motility through distinct signaling pathways.
This compound: As a partial agonist of the 5-HT3 receptor, this compound's mechanism is centered on the serotonergic system, which plays a crucial role in regulating gut motility and sensation.
Domperidone: Domperidone's prokinetic effects stem from its antagonism of dopamine D2 receptors in the gastrointestinal tract. By blocking the inhibitory effects of dopamine, it enhances gastrointestinal motility.[1][2]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and domperidone differ significantly, particularly in terms of bioavailability.
| Parameter | This compound (MKC-733) | Domperidone |
| Bioavailability | Low (specific value in humans not available) | ~15% (oral) |
| Tmax (oral) | Not available | 0.5 - 1 hour |
| Half-life (t½) | Not available | 7 - 9 hours |
| Metabolism | Not available | Extensively by CYP3A4 |
| Excretion | Not available | Primarily in feces |
Head-to-Head Performance Comparison
While direct comparative studies are absent, this section juxtaposes data from independent clinical trials assessing the effects of this compound and domperidone on key gastrointestinal parameters.
Gastric Emptying
| Study Drug | Patient Population | Method | Key Findings |
| This compound | Healthy Volunteers | Gamma-scintigraphy (liquid meal) | Delayed liquid gastric emptying (P=0.005) |
| Domperidone | Gastroparesis Patients | Gastric emptying scintigraphy (solid meal) | At baseline, patients had 87.3% retention of a solid meal at 2 hours, which improved to 57.2% retention during domperidone therapy (p < 0.05).[3] |
| Domperidone | Healthy Volunteers | 13C breath test (liquid meal) | No significant effect on gastric emptying parameters (T1/2, T lag) compared to placebo.[4] |
Antroduodenal Motility
| Study Drug | Patient Population | Method | Key Findings |
| This compound | Healthy Volunteers | Antroduodenal manometry | Increased number of migrating motor complexes (MMCs) in the antrum and duodenum during fasting (P < 0.001); no effect on post-prandial motility. |
| Domperidone | Dyspeptic Patients | Antroduodenal manometry | Significantly increased the number of antral contractions. |
Esophageal Function in GERD
| Study Drug | Patient Population | Method | Key Findings |
| This compound | GERD Patients | Esophageal manometry and 24-hour pH-impedance monitoring | Significantly reduced the number of acid reflux episodes (p < 0.05) and the percentage of time with pH < 4 (p < 0.05). No significant change in lower esophageal sphincter pressure (LESP).[5] |
| Domperidone | GERD Patients (in combination with a PPI) | Meta-analysis of 11 studies | The combination of domperidone and a PPI resulted in a significant reduction in global GERD symptoms, including heartburn and reflux frequency, compared to PPI alone. |
| Domperidone | Refractory GERD Patients | Randomized, double-blind clinical trial | Adding domperidone to PPI therapy did not show a significant improvement in reflux symptoms based on questionnaires compared to PPI alone. |
Experimental Protocols
Gastric Emptying Scintigraphy (Domperidone Study in Gastroparesis)
A standardized protocol for gastric emptying scintigraphy in patients with gastroparesis typically involves the following steps:
Patient Preparation: Patients are typically required to fast overnight. Medications that may affect gastric motility, such as prokinetics and opiates, are usually discontinued for at least 48 hours prior to the study.
Radiolabeled Meal: A standardized solid meal, commonly a low-fat meal such as an egg-white sandwich, is labeled with a radioisotope, typically Technetium-99m sulfur colloid.
Imaging: Anterior and posterior images of the stomach are acquired immediately after meal ingestion (t=0) and at subsequent time points, usually 1, 2, and 4 hours post-ingestion.
Data Analysis: The geometric mean of counts from the anterior and posterior images is calculated to correct for tissue attenuation. The percentage of gastric retention at each time point is then determined by comparing the counts to the initial counts at t=0, after correcting for radioactive decay.
Esophageal Manometry and pH-Impedance Monitoring (this compound GERD Study)
This protocol is designed to assess esophageal motor function and the characteristics of reflux events.
Catheter Placement: A high-resolution manometry catheter combined with a pH-impedance monitoring catheter is passed transnasally and positioned to record pressure from the pharynx to the stomach, and to detect reflux events at various esophageal levels.
Recording Protocol: Recordings are typically performed over a 24-hour period, encompassing both fasting and postprandial states, to capture a comprehensive picture of esophageal function and reflux patterns. The this compound study involved a baseline recording followed by a 7-day treatment period and a subsequent recording.
Data Analysis: Manometry data is analyzed to determine lower esophageal sphincter pressure (LESP), and the characteristics of esophageal peristalsis. The pH-impedance data is analyzed to quantify the number of acid, weakly acidic, and non-acid reflux events, as well as the total acid exposure time (percentage of time with pH < 4).
Conclusion
This compound and domperidone represent two distinct approaches to enhancing gastrointestinal motility. Domperidone, a dopamine D2 receptor antagonist, has a well-established, albeit modest, prokinetic effect, particularly in patients with gastroparesis, and is also used for its antiemetic properties. Its effects on esophageal motility in GERD appear to be more pronounced when used in combination with acid-suppressive therapy.
This compound, a 5-HT3 partial agonist, showed some prokinetic activity in early clinical development, particularly in modulating fasting upper gastrointestinal motility and reducing acid reflux events in GERD patients. However, its development appears to have been halted, and comprehensive data, especially regarding its pharmacokinetic profile and long-term efficacy and safety, are lacking.
For researchers and drug development professionals, the divergent mechanisms of these two agents highlight the complexity of gastrointestinal motility disorders and the potential for targeting different pathways to achieve therapeutic benefit. The available data suggest that while both agents can influence gastrointestinal function, their clinical utility and efficacy profiles differ, underscoring the need for further research into targeted therapies for specific motility disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Domperidone? [synapse.patsnap.com]
- 3. The effect of chronic oral domperidone therapy on gastrointestinal symptoms, gastric emptying, and quality of life in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of domperidone on gastric emptying: a crossover study using a continuous real-time 13C breath test (BreathID system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel partial 5HT3 agonist this compound reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pumosetrag: A Guide for Laboratory Professionals
Providing essential guidance on the proper disposal of the investigational compound Pumosetrag is crucial for maintaining laboratory safety and environmental protection. Due to the limited publicly available information on specific disposal protocols for this compound, this document outlines a comprehensive approach based on established best practices for the disposal of research-grade pharmaceutical compounds. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this compound waste.
Core Principles for Chemical Disposal in a Laboratory Setting:
The fundamental principle for managing laboratory waste is to have a disposal plan in place before any experiment begins.[1] This ensures that all waste generated, whether hazardous or non-hazardous, is handled in a manner that meets regulatory requirements and minimizes risks.[1]
Key steps in this process include:
-
Segregation of Waste: It is critical to separate different types of waste to ensure proper handling and disposal. For instance, non-halogenated and halogenated solvents should be collected in separate containers.[1] Incompatible materials must be stored separately to prevent dangerous reactions.[1]
-
Proper Containerization: Waste should be collected in durable containers that are compatible with their contents. These containers must be kept closed except when adding or removing waste.[1]
-
Clear Labeling: All waste containers must be clearly labeled with their contents to ensure proper handling and to avoid accidental mixing of incompatible substances.
Disposal Procedures for this compound Waste:
Step 1: Waste Characterization and Segregation
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and gowns, and other solid materials that have come into contact with the compound should be considered chemical waste. These items should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as rinsate from cleaning contaminated glassware, should be collected as liquid chemical waste. Different solvent wastes (e.g., halogenated vs. non-halogenated) should be collected in separate, compatible containers.
-
Sharps Waste: Needles, syringes, and other sharp implements contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.
Step 2: Packaging and Labeling
All waste containers must be securely sealed and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other relevant hazard information. Follow your institution's specific labeling requirements.
Step 3: Storage
Store hazardous waste in a designated, secure area away from general laboratory traffic. Ensure that the storage area is well-ventilated and that incompatible waste streams are segregated.
Step 4: Disposal
The disposal of chemical waste must be handled by a licensed hazardous waste disposal contractor. Do not dispose of this compound or any chemical waste down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
Spill Management:
In the event of a this compound spill, the area should be immediately secured to prevent exposure. Appropriate PPE should be worn during cleanup. The spilled material and any absorbent materials used for cleanup should be collected and disposed of as hazardous waste. Inform the relevant authorities if the spill has the potential to cause environmental contamination.
Environmental Considerations:
The environmental impact of pharmaceuticals is a growing concern. Many pharmaceutical compounds are persistent in the environment and can have adverse effects on aquatic life. Although specific data for this compound is lacking, it is prudent to assume it may be harmful to the environment if released in large quantities. Therefore, strict adherence to proper disposal protocols is essential to prevent environmental contamination.
Workflow for Laboratory Chemical Disposal
The following diagram illustrates a general workflow for the proper disposal of laboratory chemicals like this compound.
Caption: A flowchart illustrating the key steps for the safe and compliant disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling Pumosetrag
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Pumosetrag. The information is compiled from available chemical data and general laboratory safety protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound Hydrochloride is provided below.
| Property | Value | Source |
| CAS Number | 194093-42-0 | [1][2] |
| Molecular Formula | C₁₅H₁₈ClN₃O₂S | [1] |
| Molecular Weight | 339.84 g/mol | [1] |
| Purity | 99.77% | [1] |
| Synonyms | MKC-733, DDP-733 | |
| Storage Conditions | 4°C, sealed storage, away from moisture | |
| Appearance | Solid (form not specified) | |
| Solubility | Not specified | |
| Hazard Class | Potentially 6.1 (Toxic) or 9 (Miscellaneous) |
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table outlines the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated. |
Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
